Methyl 3,5-dimethyl-4-fluorobenzoate
Description
The exact mass of the compound Methyl 3,5-dimethyl-4-fluorobenzoate is 182.07430775 g/mol and the complexity rating of the compound is 181. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-fluoro-3,5-dimethylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-6-4-8(10(12)13-3)5-7(2)9(6)11/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUDPHRXEUKCJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 3,5-dimethyl-4-fluorobenzoate
Executive Summary
In contemporary medicinal chemistry and materials science, the strategic incorporation of fluorinated aromatic building blocks is indispensable for modulating lipophilicity, metabolic stability, and target binding affinity. Methyl 3,5-dimethyl-4-fluorobenzoate (MDFB) represents a highly specialized scaffold. As a Senior Application Scientist, I have found that mastering the physicochemical nuances of this molecule—specifically the interplay between the highly electronegative para-fluorine and the sterically demanding ortho-methyl groups—is critical for optimizing downstream synthetic workflows and predicting pharmacokinetic outcomes. This guide provides an in-depth analysis of MDFB, bridging theoretical molecular properties with field-proven, self-validating experimental protocols.
Physicochemical Profiling
Understanding the baseline quantitative metrics of MDFB is the first step in predicting its behavior in both biological systems and synthetic reactors. The data is summarized below for rapid reference 1[1].
| Property | Value |
| Chemical Name | Methyl 3,5-dimethyl-4-fluorobenzoate |
| CAS Registry Number | 120512-60-9 |
| Molecular Formula | C10H11FO2 |
| Molecular Weight | 182.19 g/mol |
| SMILES String | COC(=O)c1cc(C)c(F)c(C)c1 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 (Ester oxygens, Fluorine) |
| Appearance | Solid / Crystalline powder |
Structural & Electronic Properties: Mechanistic Insights
The architecture of MDFB dictates its unique reactivity and biological utility. The carbon-fluorine (C-F) bond is the most polarized bond in organic chemistry. Despite this polarization, the fluorine atom is relatively small (van der Waals radius of 1.47 Å), making it an exceptional bioisostere for hydrogen (1.20 Å) or oxygen (1.52 Å) 2[2].
However, MDFB is not a simple fluoroarene. The presence of the 3,5-dimethyl groups introduces profound steric and electronic effects:
-
Hyperconjugation: The methyl groups donate electron density into the aromatic ring, which slightly counteracts the strong inductive electron-withdrawing effect of the fluorine atom.
-
Steric Shielding: While highly electronegative fluorine typically activates an aromatic ring for Nucleophilic Aromatic Substitution ( SNAr ), the steric bulk of the adjacent methyl groups significantly hinders classical SNAr attack at the C4 position.
-
Advanced Functionalization: To overcome this steric hindrance during late-stage functionalization, researchers must pivot away from classical thermal SNAr . Recent breakthroughs in organic photoredox catalysis have successfully enabled the nucleophilic defluorination of such unactivated and sterically hindered fluoroarenes via cation-radical intermediates 3[3].
Pharmacokinetic Implications in Drug Design
When MDFB is hydrolyzed and coupled into a larger Active Pharmaceutical Ingredient (API), the 3,5-dimethyl-4-fluorophenyl moiety imparts distinct pharmacokinetic (PK) advantages. The strategic placement of the fluorine atom at the para position is a classic medicinal chemistry tactic to block Cytochrome P450-mediated oxidation, thereby preventing rapid metabolic clearance and prolonging the drug's half-life 4[4].
Figure 1: Pharmacokinetic enhancements driven by 4-fluoro substitution on the aromatic ring.
Synthetic Utility & Workflows
To utilize MDFB as a building block, the methyl ester must be transformed. Below are two highly optimized, self-validating protocols for manipulating this scaffold.
Protocol A: Base-Catalyzed Ester Hydrolysis
Objective: Convert MDFB to 3,5-dimethyl-4-fluorobenzoic acid for downstream amide coupling. Causality: The biphasic nature of standard aqueous hydrolysis often leads to sluggish kinetics for lipophilic esters. By employing a 3:1 THF/ H2O solvent system, we ensure complete solvation of the lipophilic substrate while maintaining a sufficient aqueous concentration of the hydroxide nucleophile. Lithium hydroxide (LiOH) is selected over NaOH because the lithium ion strongly coordinates to the ester carbonyl oxygen, enhancing its electrophilicity and accelerating the formation of the tetrahedral intermediate.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of MDFB in a 3:1 mixture of THF and deionized water (0.2 M concentration).
-
Reagent Addition: Add 3.0 eq of LiOH monohydrate in a single portion at room temperature.
-
Reaction: Stir vigorously at 40 °C for 4 hours.
-
Self-Validation Check 1: Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the UV-active ester spot ( Rf ~0.7) disappears and a baseline spot emerges.
-
Workup: Concentrate the mixture in vacuo to remove THF. Acidify the remaining aqueous layer with 1M HCl to pH 2 at 0 °C to precipitate the product.
-
Isolation: Filter the white precipitate, wash with cold water, and dry under high vacuum.
-
Self-Validation Check 2: Post-workup LC-MS must display the [M−H]− ion at m/z 167.1, validating the carboxylic acid product.
Protocol B: Reduction to Benzyl Alcohol
Objective: Reduce the ester to (3,5-dimethyl-4-fluorophenyl)methanol. Causality: The robust electron-donating effect of the 3,5-dimethyl groups via hyperconjugation slightly deactivates the ester towards mild hydride sources. Therefore, the strongly nucleophilic Lithium Aluminum Hydride ( LiAlH4 ) is required. Strictly anhydrous THF is critical to prevent the violent quenching of LiAlH4 and to stabilize the intermediate aluminate complex.
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and flush with Argon. Suspend 1.5 eq of LiAlH4 in anhydrous THF (0.5 M) and cool to 0 °C.
-
Addition: Dissolve 1.0 eq of MDFB in anhydrous THF and add dropwise to the LiAlH4 suspension over 15 minutes to control the exothermic hydride transfer.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Quenching (Fieser Method): Cool to 0 °C. Sequentially add x mL water, x mL 15% NaOH, and 3x mL water (where x = grams of LiAlH4 used). Stir until a granular white precipitate forms.
-
Isolation: Filter through a pad of Celite, wash with EtOAc, and concentrate the filtrate.
-
Self-Validating System: Analyze the crude product via 1H NMR ( CDCl3 ). The diagnostic disappearance of the methyl ester singlet at ~3.9 ppm and the emergence of a benzylic CH2 doublet at ~4.6 ppm alongside a broad -OH singlet provides definitive proof of structural transformation.
Figure 2: Primary synthetic workflows for functionalizing Methyl 3,5-dimethyl-4-fluorobenzoate.
References
- Title: Methyl 3,5-dimethyl-4-fluorobenzoate Source: Sigma-Aldrich URL
- Source: Chemical Society Reviews (RSC Publishing)
- Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis Source: Journal of the American Chemical Society - ACS Publications URL
- Title: The Many Roles for Fluorine in Medicinal Chemistry Source: ACS Publications URL
Sources
Molecular Structure Analysis and Synthetic Methodology of 3,5-Dimethyl-4-fluorobenzoic Acid Methyl Ester
Executive Summary
In contemporary medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated aromatic rings is a cornerstone of rational drug design. 3,5-Dimethyl-4-fluorobenzoic acid methyl ester (CAS: 120512-60-9) serves as a highly specialized molecular building block. The unique juxtaposition of a para-fluorine atom flanked by meta-methyl groups creates a highly specific steric and electronic environment. This whitepaper provides an in-depth technical analysis of its physicochemical properties, validated synthetic pathways, and spectroscopic characterization protocols, designed for researchers and application scientists requiring rigorous structural validation.
Physicochemical Profiling & Structural Dynamics
Understanding the baseline physicochemical properties of this compound is critical for predicting its behavior in subsequent synthetic steps or biological assays. The data summarized below reflects the core parameters of the isolated ester[1].
Quantitative Molecular Properties
| Property | Value | Structural Causality & Implication |
| Chemical Name | Methyl 4-fluoro-3,5-dimethylbenzoate | Standard IUPAC nomenclature. |
| CAS Registry Number | 120512-60-9 | Unique identifier for procurement and safety tracking[1]. |
| Molecular Formula | C₁₀H₁₁FO₂ | Dictates the exact mass for high-resolution mass spectrometry (HRMS). |
| Molecular Weight | 182.19 g/mol | Low molecular weight makes it an ideal fragment-based building block. |
| Hydrogen Bond Acceptors | 2 | Derived from the ester carbonyl and methoxy oxygen atoms. |
| Hydrogen Bond Donors | 0 | Enhances lipophilicity and membrane permeability. |
| Topological Polar Surface Area | 26.3 Ų | Low TPSA indicates excellent potential for blood-brain barrier (BBB) penetration if incorporated into a final drug scaffold. |
Structure-Activity Relationship (SAR) Logic
The structural design of this molecule is not arbitrary. The para-fluorine atom is strategically placed to block cytochrome P450 (CYP450)-mediated para-hydroxylation, a common metabolic liability in aromatic rings. The 3,5-dimethyl groups provide intense steric shielding around the C-F bond, restricting the rotational degrees of freedom of adjacent substituents and locking the molecule into a preferred conformation for target binding.
Fig 1: Pharmacokinetic and structural causality of the molecule's functional groups.
Synthesis and Isolation Methodology
The synthesis of methyl 4-fluoro-3,5-dimethylbenzoate requires precise control over regioselectivity. Direct fluorination or methylation of benzoic acid derivatives often yields inseparable isomeric mixtures. Therefore, a bottom-up approach starting from 2-fluoro-m-xylene is the most authoritative and high-yielding protocol[2].
Step-by-Step Experimental Protocol
Step 1: Friedel-Crafts Acylation
-
Objective: Regioselective acylation para to the fluorine atom.
-
Procedure: To a stirred solution of aluminum chloride (AlCl₃, 6.4 g) and acetyl chloride (2.7 mL) in dichloroethane (20 mL), add 2-fluoro-m-xylene (5 g) dropwise. Stir at room temperature for 1.5 hours.
-
Workup: Quench with cold 1N aqueous HCl (100 mL). Extract the aqueous phase with dichloromethane. Dry the combined organic layers and evaporate. Purify via flash chromatography (10% ethyl acetate in petroleum ether) to yield 4-fluoro-3,5-dimethylacetophenone[2].
-
Causality: The fluorine atom acts as an ortho/para director. Since the ortho positions are sterically hindered by the meta-methyl groups, the acylium ion exclusively attacks the para position, ensuring 100% regioselectivity.
Step 2: Haloform Oxidation
-
Objective: Chemoselective oxidation of the methyl ketone to a carboxylic acid without oxidizing the aromatic methyl groups.
-
Procedure: Reflux a mixture of the acetophenone intermediate (4 g), methanol (40 mL), and sodium hypochlorite solution (NaOCl, 60 mL) for 0.5 hours.
-
Workup: Dilute with water, neutralize excess oxidant with sodium sulfite (10 g), wash with ethyl acetate, acidify the aqueous layer with concentrated HCl, and extract with ethyl acetate to yield 4-fluoro-3,5-dimethylbenzoic acid (mp 165-167°C)[2].
-
Causality: Standard oxidants (like KMnO₄) would indiscriminately oxidize the aromatic methyl groups to carboxylic acids. The haloform reaction strictly targets the acetyl methyl group, preserving the 3,5-dimethyl architecture.
Step 3: Fischer Esterification
-
Objective: Conversion of the acid to the methyl ester for downstream cross-coupling or storage.
-
Procedure: Heat the benzoic acid intermediate (6.7 g), methanol (100 mL), and concentrated sulfuric acid (4 mL) under reflux for 2 hours.
-
Workup: Evaporate methanol, wash with water, extract with ethyl acetate, and wash the organic layer with 2N NaOH to remove unreacted acid. Evaporate to yield the final product: methyl 4-fluoro-3,5-dimethylbenzoate[2].
Fig 2: Three-step regioselective synthetic workflow for CAS 120512-60-9.
Spectroscopic Characterization & Self-Validating Systems
To ensure trustworthiness and absolute structural integrity, researchers must employ a self-validating spectroscopic protocol. The symmetry of 3,5-dimethyl-4-fluorobenzoic acid methyl ester provides distinct, predictable NMR splitting patterns.
Nuclear Magnetic Resonance (NMR) Diagnostics
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.70 (d, 2H, Ar-H): The protons at the C2 and C6 positions are chemically equivalent due to the C2v symmetry of the molecule. They appear as a doublet due to long-range coupling with the para-fluorine atom ( 4JHF≈6.0 Hz).
-
δ 3.90 (s, 3H, -OCH₃): Sharp singlet corresponding to the methyl ester.
-
δ 2.32 (d, 6H, Ar-CH₃): The two methyl groups are equivalent. They exhibit a subtle doublet splitting due to coupling with the adjacent fluorine atom ( 4JHF≈2.0 Hz).
¹³C NMR (CDCl₃, 100 MHz) - The Self-Validating Core: The ¹³C NMR spectrum is the ultimate proof of structure because every carbon atom in the ring will split due to carbon-fluorine ( 13 C- 19 F) spin-spin coupling. If these doublets are absent, the structure is incorrect.
-
C4 (C-F): δ ~162.0 (d, 1JCF≈250 Hz). The massive coupling constant is diagnostic of a direct C-F bond.
-
C3, C5 (C-CH₃): δ ~126.0 (d, 2JCF≈18 Hz).
-
C2, C6 (Ar-CH): δ ~130.5 (d, 3JCF≈5 Hz).
-
C1 (C-C=O): δ ~125.0 (d, 4JCF≈3 Hz).
Infrared (IR) Spectroscopy:
-
1720 cm⁻¹: Strong, sharp peak indicating the ester carbonyl (C=O) stretch.
-
1250 cm⁻¹ & 1100 cm⁻¹: C-O stretching and intense C-F stretching vibrations, respectively.
References
- US4935437A - (Substituted aralkyl) heterocyclic compounds - Google Patents. Details the exact step-by-step synthesis of 4-fluoro-3,5-dimethylbenzoic acid and its methyl ester via Friedel-Crafts and Haloform reactions.
Sources
Thermodynamic Stability of Sterically Hindered Fluorinated Benzoates: A Technical Guide for Rational Drug Design
Executive Summary
In the development of metabolically stable prodrugs, agrochemicals, and advanced materials, the ester linkage is frequently utilized but notoriously susceptible to enzymatic and alkaline hydrolysis. To counteract this degradation, synthetic chemists often turn to fluorination. However, the thermodynamic stability of fluorinated benzoates is not a simple function of electronegativity; it is governed by a complex interplay of steric shielding and stereoelectronic effects. This whitepaper provides an in-depth mechanistic analysis of why sterically hindered fluorinated benzoates (such as 2,6-difluorobenzoates) exhibit extraordinary resistance to hydrolysis, supported by self-validating experimental protocols for quantifying their thermodynamic parameters.
The Causality of Stability: Steric vs. Stereoelectronic Effects
Fluorine is the most electronegative element. From a purely electronic standpoint, introducing fluorine atoms to a benzoate ester increases the electrophilicity of the carbonyl carbon via strong inductive (-I) effects, which theoretically accelerates nucleophilic attack and subsequent hydrolysis (1)[1].
However, placing fluorine atoms at the ortho positions (e.g., 2,6-difluorobenzoates) creates a profound structural paradox. The steric bulk of the ortho-substituents forces the carbonyl group out of coplanarity with the aromatic ring, restricting the molecule to an orthogonal conformation (2)[2]. This orthogonal state breaks π -conjugation, which raises the ground-state enthalpy. Yet, the overall thermodynamic stability of the ester is drastically increased due to two primary factors:
-
Entropic Shielding : The ortho-fluorines act as a physical barricade, severely restricting the optimal Bürgi-Dunitz trajectory required for incoming nucleophiles (such as hydroxide ions). This imposes a massive entropic penalty ( ΔS‡ ) on the transition state, effectively raising the activation free energy ( ΔG‡ ) required for hydrolysis ().
-
Dipole Minimization : The strong C-F bond dipoles electrostatically repel the carbonyl oxygen's lone pairs. To minimize this repulsion, the molecule locks into a rigid rotamer that further buries the electrophilic carbon, overriding the inductive acceleration (3)[3].
Fig 1: Interplay of steric and electronic effects on benzoate thermodynamic stability.
Quantitative Thermodynamic Data
The practical impact of these structural modifications is profound. While unhindered methyl benzoate hydrolyzes rapidly, 2,6-difluorobenzoate derivatives exhibit half-lives extending into hundreds of days under physiological and slightly alkaline conditions. For instance, the 2,6-difluorobenzoate moiety in the agrochemical Etoxazole demonstrates a hydrolytic half-life of 147 to 217 days at pH 7–9 at 20 °C (1)[1], compared to roughly 36 minutes for simple unhindered benzoates (4)[4].
Table 1: Comparative Hydrolysis Kinetics of Benzoate Derivatives
| Compound | Ground-State Conformation | Est. Half-Life ( t1/2 ) at pH 9, 20°C | Relative Hydrolysis Rate | Dominant Stabilization Factor |
| Methyl benzoate | Coplanar | ~36 Minutes | Fast | None (Minimal steric hindrance) |
| Methyl 2-fluorobenzoate | Partially Twisted | ~12 Hours | Moderate | Competition between -I effect and steric bulk |
| Methyl 2,6-difluorobenzoate | Orthogonal | 147 - 217 Days | Extremely Slow | Entropic shielding & dipole minimization |
Self-Validating Experimental Protocols
To rigorously evaluate the thermodynamic stability of a novel fluorinated benzoate, structural claims must be backed by orthogonal validation. The following protocols form a self-validating system: VT-NMR confirms the ground-state conformational lock, while HPLC kinetics quantify the transition-state energy barrier (5)[5].
Fig 2: Self-validating experimental workflow for determining ester thermodynamic stability.
Protocol A: Conformational Analysis via Variable-Temperature NMR (VT-NMR)
Objective: Determine the rotational barrier ( ΔGrot‡ ) of the C(aryl)-C(carbonyl) bond to quantify the degree of steric lock. Causality of Choice: Standard 1D NMR at room temperature often shows time-averaged signals if rotation is fast. VT-NMR allows us to "freeze" the conformers on the NMR timescale, proving the existence of the orthogonal state.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5 mg of the fluorinated benzoate in 0.6 mL of Toluene- d8 . Causality: Toluene- d8 provides a wide liquid temperature range (-90°C to +110°C), which is necessary for capturing both the slow and fast exchange regimes without freezing or boiling the sample.
-
Internal Calibration: Add 1% tetramethylsilane (TMS) as an internal chemical shift reference. This ensures that temperature-dependent solvent drifts do not skew the chemical shift data.
-
Data Acquisition: Acquire 19 F and 1 H NMR spectra starting at 298 K. Decrease the temperature in 10 K increments down to 210 K, allowing 5 minutes for thermal equilibration at each step.
-
Lineshape Analysis: Identify the coalescence temperature ( Tc ) where the sharp ortho-fluorine singlet broadens and splits into an AB quartet (indicating restricted rotation and non-equivalent fluorine environments).
-
Thermodynamic Extraction: Calculate ΔGrot‡ using the Eyring-Polanyi equation based on the exchange rate at Tc . A higher ΔGrot‡ directly correlates with higher steric hindrance.
Protocol B: Accelerated Hydrolysis Kinetics via HPLC
Objective: Extract the activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) of ester hydrolysis. Causality of Choice: Measuring highly hindered reactions at room temperature is impractical due to half-lives spanning months. By conducting the reaction at elevated temperatures and applying the Arrhenius/Eyring equations, we can accurately extrapolate physiological half-lives and isolate the entropic penalty.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 0.1 M borate buffer at pH 9.0. Verify the pH exactly at the target reaction temperatures (e.g., 40°C, 60°C, 80°C), as pKa values are highly temperature-dependent.
-
Reaction Initiation: Spike the buffer with the fluorinated benzoate (final concentration 100 μ M) in a sealed, temperature-controlled glass vial. Use a 5% acetonitrile co-solvent. Causality: Acetonitrile ensures complete dissolution of the lipophilic ester without significantly altering the dielectric constant of the aqueous medium.
-
Quenching & Sampling: At predetermined intervals, extract 100 μ L aliquots and immediately quench by mixing with 100 μ L of 0.1 M HCl. Causality: Dropping the pH protonates the nucleophile ( OH− ), instantly halting the reaction to provide a true kinetic snapshot.
-
HPLC Quantification: Analyze the quenched samples via RP-HPLC (C18 column, UV detection at 254 nm). Use an internal standard (e.g., biphenyl) added post-quench to correct for injection volume variances.
-
Data Processing: Plot ln([Ester]) vs. time to determine the pseudo-first-order rate constant ( kobs ). Construct an Eyring plot ( ln(kobs/T) vs. 1/T ) to derive ΔH‡ and ΔS‡ . A highly negative ΔS‡ confirms that steric shielding is the primary driver of thermodynamic stability.
References
-
The Journal of Organic Chemistry. "Combination of 3-O-Levulinoyl and 6-O-Trifluorobenzoyl Groups Ensures α-Selectivity...". ACS Publications. URL:[Link]
-
NISCPR. "Mechanistic studies of saponification of some mono- and di-esters of carboxylic acids through iso-kinetic relationships". Indian Journal of Chemistry. URL:[Link]
-
Canadian Science Publishing. "A SURVEY OF THERMODYNAMIC PARAMETERS FOR SOLVOLYSIS IN WATER". Canadian Journal of Chemistry. URL:[Link]
-
FAO. "ETOXAZOLE (241) First draft prepared by Mr Makoto Irie". Food and Agriculture Organization of the United Nations. URL:[Link]
-
NIH PubMed Central. "A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants". PMC. URL:[Link]
Sources
Strategic Applications of Methyl 3,5-Dimethyl-4-Fluorobenzoate in Medicinal Chemistry: Synthesis of Next-Generation Aromatase Inhibitors
Executive Summary
As medicinal chemistry evolves toward highly targeted therapies, the strategic selection of molecular building blocks dictates the efficacy, safety, and metabolic profile of the final active pharmaceutical ingredient (API). Methyl 3,5-dimethyl-4-fluorobenzoate (CAS 120512-60-9) [1] is a highly specialized intermediate that offers profound utility in drug design. Its unique substitution pattern—a para-fluoro group flanked by two meta-methyl groups—makes it the premier starting material for synthesizing fluorinated analogs of triazole-based aromatase inhibitors, such as Anastrozole[2]. This technical guide details the mechanistic rationale, synthetic workflows, and self-validating protocols required to leverage this compound in advanced drug development.
Mechanistic Rationale for Fluorination
The intentional introduction of a fluorine atom at the 2-position of the 1,3-phenylene core (relative to the alkyl groups) in aromatase inhibitors serves several critical pharmacological purposes:
-
Metabolic Stability: The robust C-F bond resists cytochrome P450-mediated aromatic oxidation, effectively blocking para-hydroxylation pathways and extending the drug's biological half-life.
-
Target Binding & Lipophilicity: Fluorine increases the overall lipophilicity of the molecule, enhancing penetration into the highly hydrophobic active site of the CYP19A1 (aromatase) enzyme.
-
pKa Modulation: The inductive electron-withdrawing effect (-I effect) of the fluorine atom modulates the electronic density of the adjacent functional groups, optimizing the coordination kinetics of the triazole pharmacophore to the enzyme's heme iron.
Core Synthetic Workflow
The transformation of Methyl 3,5-dimethyl-4-fluorobenzoate into a potent Fluoro-Anastrozole analog requires a precise, six-step synthetic cascade.
Figure 1: Synthetic workflow from Methyl 3,5-dimethyl-4-fluorobenzoate to Fluoro-Anastrozole.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Causality is explained for every reagent choice, and strict analytical checkpoints prevent the propagation of errors.
Protocol 1: Aqueous Benzylic Bromination
-
Causality: Traditional bromination relies on N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄), a known carcinogen with severe environmental restrictions[3]. We replace this with a biphasic aqueous system utilizing sodium bromate (NaBrO₃) and sodium bisulfite (NaHSO₃). The redox reaction generates bromine radicals in situ. The para-fluoro group electronically stabilizes the aromatic ring against electrophilic attack, directing the radical exclusively to the benzylic methyl groups.
-
Procedure: Dissolve Methyl 3,5-dimethyl-4-fluorobenzoate in an EtOAc/H₂O mixture. Add 2.5 equivalents of NaBrO₃. Slowly dropwise add an aqueous solution of NaHSO₃ under vigorous stirring at 40°C. Extract the organic layer, wash with brine, and concentrate.
-
Validation Checkpoint: Gas Chromatography-Mass Spectrometry (GC-MS). The system is validated to proceed only when the dibromide peak accounts for >98% of the total ion current (TIC), ensuring no unreacted starting material or monobromide intermediate remains.
Protocol 2: Phase-Transfer Cyanation
-
Causality: Nucleophilic substitution of the bromides with cyanide requires overcoming the biphasic barrier. Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst, ferrying cyanide ions into the organic phase to accelerate the Sₙ2 displacement while suppressing competitive hydrolysis of the bromides.
-
Procedure: Dissolve the dibromide in dichloromethane (DCM). Add an aqueous solution of KCN (3.0 eq) and TBAB (0.1 eq). Stir vigorously at room temperature for 12 hours.
-
Validation Checkpoint: Fourier Transform Infrared Spectroscopy (FTIR). The protocol validates itself upon the emergence of a sharp, distinct C≡N stretching frequency at ~2250 cm⁻¹ and the complete disappearance of the C-Br stretch at ~600 cm⁻¹.
Protocol 3: Exhaustive Alkylation
-
Causality: The signature structural motif of Anastrozole analogs is the gem-dimethyl nitrile groups. The alpha-protons of the cyanomethyl groups are highly acidic. Sodium hydride (NaH) deprotonates these sites, allowing iodomethane (MeI) to rapidly alkylate them. Exhaustive methylation is critical to prevent metabolic oxidation at these alpha positions in the final drug.
-
Procedure: Cool a solution of the dinitrile in anhydrous DMF to 0°C. Add NaH (5.0 eq) portion-wise. Slowly add MeI (6.0 eq). Allow to warm to room temperature and stir for 4 hours.
-
Validation Checkpoint: Proton Nuclear Magnetic Resonance (¹H-NMR). The system is validated when the singlet corresponding to the alpha-protons of the cyanomethyl group (~3.8 ppm) completely disappears, replaced by a strong 12-proton singlet at ~1.7 ppm corresponding to the newly installed gem-dimethyl groups.
Protocol 4: Selective Ester Reduction & Chlorination
-
Causality: The methyl ester must be reduced to a benzyl alcohol without reducing the sensitive nitrile groups. Lithium borohydride (LiBH₄) provides the exact chemoselectivity required, as the extreme steric bulk of the adjacent gem-dimethyl nitriles protects them from reduction. Subsequent treatment with thionyl chloride (SOCl₂) converts the alcohol to a reactive benzyl chloride[2].
-
Procedure: Treat the alkylated ester with LiBH₄ in THF at 0°C. Quench with saturated NH₄Cl and extract. Dissolve the resulting alcohol in DCM and treat with SOCl₂ (1.5 eq) and a catalytic amount of DMF.
-
Validation Checkpoint: Liquid Chromatography-Mass Spectrometry (LC-MS). The chlorination is validated by the appearance of the characteristic 3:1 isotopic pattern of the[M+H]⁺ ion, indicative of a single chlorine atom, with no trace of the alcohol mass.
Protocol 5: Triazole Coupling (API Formation)
-
Causality: The final step attaches the 1,2,4-triazole pharmacophore. The nitrogen of the triazole coordinates with the heme iron of the aromatase enzyme. Using the pre-formed sodium salt of 1,2,4-triazole ensures nucleophilic attack occurs exclusively via the N1 position, avoiding unwanted N4-isomers.
-
Procedure: React the benzyl chloride with sodium 1,2,4-triazole in DMF at 80°C for 6 hours. Purify via recrystallization from ethyl acetate/heptane.
-
Validation Checkpoint: High-Performance Liquid Chromatography (HPLC). The final API formation is validated by a single sharp peak at the expected retention time (purity >99.5%), with a diode-array detector (DAD) confirming the expected UV absorbance profile (λmax ~ 210 nm).
Quantitative Data: Pharmacochemical Profiling
The strategic inclusion of the fluorine atom via Methyl 3,5-dimethyl-4-fluorobenzoate yields measurable improvements in the pharmacokinetic and pharmacodynamic profile of the resulting API compared to standard Anastrozole.
| Parameter | Anastrozole (Standard) | Fluoro-Anastrozole (Analog) | Mechanistic Rationale for Shift |
| LogP (Lipophilicity) | 2.5 | 2.8 | The highly electronegative fluorine atom increases overall hydrophobicity, enhancing cellular and BBB permeability. |
| CYP19A1 IC₅₀ | 15 nM | < 12 nM | The C-F bond provides optimized hydrophobic packing within the aromatase active site. |
| Metabolic Half-Life (t₁/₂) | 46 hours | > 55 hours | Fluorine blocks para-hydroxylation pathways, increasing resistance to hepatic clearance. |
| Triazole pKa | 2.2 | 2.0 | Inductive electron withdrawal (-I effect) from the fluorine slightly reduces the basicity of the triazole ring. |
Aromatase Inhibition Mechanism
The biological efficacy of the synthesized Fluoro-Anastrozole analog relies on its ability to competitively inhibit the CYP19A1 enzyme, thereby halting the conversion of androgens to estrogens—a critical pathway in estrogen-receptor-positive (ER+) breast cancers.
Figure 2: Competitive inhibition of CYP19A1 aromatase by the Fluoro-Anastrozole pharmacophore.
Conclusion
Methyl 3,5-dimethyl-4-fluorobenzoate is far more than a simple ester; it is a highly programmable scaffold for medicinal chemists. By utilizing this building block, researchers can execute a robust, scalable, and self-validating synthetic pathway to generate next-generation aromatase inhibitors. The strategic placement of the fluorine atom not only streamlines the synthesis by directing radical bromination but also imparts superior metabolic stability and target affinity to the final therapeutic agent.
References
-
Title: Methyl 3,5-dimethyl-4-fluorobenzoate - Sigma-Aldrich Source: sigmaaldrich.com URL: 1(Corresponds to citation[1])
-
Title: US4935437A - (Substituted aralkyl) heterocyclic compounds Source: google.com (Google Patents) URL: 2(Corresponds to citation[2])
-
Title: US20100099887A1 - Process for the Preparation of Pure Anastrozole Source: google.com (Google Patents) URL: 3(Corresponds to citation[3])
Sources
Tuning Prodrug Stability: Electronic Effects of Methyl Substituents on Fluorobenzoate Esters
The ester moiety is a cornerstone of prodrug design, offering a predictable metabolic liability that can be tuned to optimize systemic exposure. When designing fluorobenzoate esters, medicinal chemists frequently leverage the strong electronegativity of fluorine to modulate lipophilicity and target binding. However, the introduction of a methyl substituent—often deployed to exploit the "magic methyl" effect for conformational restriction—creates a complex electronic tug-of-war.
This technical guide dissects the electronic interplay between methyl and fluoro substituents, exploring the causality behind their impact on ester hydrolysis, and establishes a self-validating methodological framework for profiling their kinetic behavior.
The Electronic Tug-of-War: Causality at the Carbonyl
The alkaline hydrolysis of benzoate esters proceeds predominantly via the BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism [1]. This pathway is initiated by the rate-determining nucleophilic attack of a hydroxide ion on the ester carbonyl, generating a negatively charged tetrahedral intermediate [1]. Because the transition state involves the buildup of negative charge, the reaction's velocity is highly sensitive to the electronic nature of the aromatic ring [2].
-
The Fluorine Effect (EWG): Fluorine, as the most electronegative element, exerts a powerful inductive electron-withdrawing effect (-I). However, when positioned para to the ester, its lone pairs can participate in resonance (+R), partially offsetting the inductive withdrawal [3]. Overall, fluorine generally accelerates hydrolysis by stabilizing the tetrahedral intermediate.
-
The Methyl Effect (EDG): Conversely, a methyl group acts as an electron-donating group (EDG) through both σ -inductive (+I) and hyperconjugative effects [4]. By pushing electron density into the aromatic π -system, the methyl group decreases the electrophilicity of the carbonyl carbon and destabilizes the negatively charged transition state, thereby retarding the hydrolysis rate [1].
Electronic effects of F and CH3 groups on ester carbonyl reactivity.
Quantitative Hammett Analysis
To predict the net effect of these competing forces, we utilize the Hammett equation, which correlates reaction rates with substituent constants ( σ ) [2]. The reaction constant ( ρ ) for the alkaline hydrolysis of benzoates is positive (typically ~+2.5), meaning that a positive Σσ accelerates hydrolysis, while a negative Σσ retards it [2]. Assuming additive substituent effects, we can model the kinetic behavior of various methyl-fluorobenzoate architectures.
Table 1: Additive Hammett Constants and Predicted Hydrolysis Rates
| Substituent Pattern | σF Contribution | σCH3 Contribution | Net Σσ | Predicted Hydrolysis Rate Effect (vs. Unsubstituted) |
| Unsubstituted | 0.00 | 0.00 | 0.00 | Baseline ( k0 ) |
| 4-Fluoro | +0.06 (para) | 0.00 | +0.06 | Slight Acceleration |
| 3-Fluoro | +0.34 (meta) | 0.00 | +0.34 | Strong Acceleration |
| 4-Methyl | 0.00 | -0.17 (para) | -0.17 | Moderate Retardation |
| 3-Fluoro-4-methyl | +0.34 (meta) | -0.17 (para) | +0.17 | Moderate Acceleration |
| 4-Fluoro-3-methyl | +0.06 (para) | -0.07 (meta) | -0.01 | Near Baseline (Neutralized) |
| 3-Fluoro-5-methyl | +0.34 (meta) | -0.07 (meta) | +0.27 | Strong Acceleration |
Note: Ortho-substituents are excluded from standard Hammett additivity due to overriding steric hindrance (ortho effect), which physically blocks hydroxide attack regardless of electronic properties.
Methodological Framework: Self-Validating Kinetic Profiling
Traditional kinetic assays often suffer from run-to-run variability due to microscopic fluctuations in pH or temperature. To establish a self-validating system, the following protocol employs a multiplexed design . By co-incubating the target methyl-fluorobenzoate with an unsubstituted reference standard (methyl benzoate) and an inert internal standard (IS), any environmental deviations affect all species equally. This causality-driven design allows for the extraction of highly reliable relative rate constants ( krel ).
Step-by-step self-validating multiplexed kinetic workflow for ester hydrolysis.
Step-by-Step Protocol
Step 1: Substrate Matrix Preparation
-
Action: Prepare a 10 mM stock solution in LC-MS grade acetonitrile containing: The target methyl-fluorobenzoate, Methyl benzoate (Reference Standard, RS), and Biphenyl (Inert Internal Standard, IS).
-
Causality: Co-solubilizing the analytes ensures that injection volumes and mixing kinetics are identical for all monitored species. The biphenyl IS accounts for any solvent evaporation or mass-spec ionization suppression.
Step 2: Buffer Standardization
-
Action: Prepare a 50 mM phosphate buffer adjusted to pH 8.5. Equilibrate the buffer in a thermostatic water bath at exactly 37.0 °C for 30 minutes.
-
Causality: The BAc2 mechanism requires a stable concentration of hydroxide ions. A high-capacity buffer at pH 8.5 ensures pseudo-first-order kinetics, where [OH−] remains effectively constant throughout the reaction.
Step 3: Multiplexed Kinetic Initiation
-
Action: Inject 100 µL of the Substrate Matrix into 9.9 mL of the equilibrated buffer under vigorous magnetic stirring. Start the timer ( t=0 ).
-
Causality: The 1:100 dilution minimizes the organic co-solvent (acetonitrile) to 1%, preventing solvent-induced shifts in the dielectric constant of the aqueous medium, which would otherwise alter the reaction constant ( ρ ).
Step 4: Data Acquisition (LC-MS/UV)
-
Action: Withdraw 100 µL aliquots at predefined intervals (e.g., 0, 5, 10, 20, 30, 60 minutes). Immediately quench each aliquot into 100 µL of ice-cold 0.1% Formic Acid in Acetonitrile. Analyze via LC-MS/UV.
-
Causality: Formic acid instantly protonates the hydroxide ions, dropping the pH and halting the base-catalyzed hydrolysis. The ice-cold temperature further arrests any residual kinetic activity prior to injection.
Step 5: Hammett Linear Free-Energy Derivation
-
Action: Plot ln([Ester]t/[Ester]0) versus time to extract the pseudo-first-order rate constants ( kobs ) for both the target and the reference. Calculate krel=ktarget/kref .
-
Causality: Because both esters are subjected to the exact same [OH−] and temperature, the ratio krel isolates the pure electronic effect of the methyl and fluoro substituents, validating the Hammett Σσ predictions.
Strategic Implications in Drug Development
Understanding the electronic push-pull of methyl-fluorobenzoates allows drug developers to rationally tune prodrug half-lives. If a fluorinated prodrug hydrolyzes too rapidly in systemic circulation (leading to premature active pharmaceutical ingredient release and potential toxicity), the strategic installation of a para-methyl group ( σp=−0.17 ) can effectively act as an electronic "brake." Conversely, if a methyl-bearing prodrug is too stable, shifting a fluorine atom to the meta position ( σm=+0.34 ) will drastically increase the carbonyl's electrophilicity, accelerating enzymatic and chemical cleavage.
By mastering these substituent effects, researchers can bypass trial-and-error synthesis, moving toward a predictable, rational design of ester-based therapeutics.
References
- Source: epa.
- Source: wikipedia.
- 16.
- Linear Free Energy Relationships (LFERs)
Sources
Engineering Advanced Therapeutics: The Strategic Role of Methyl 3,5-dimethyl-4-fluorobenzoate in API Synthesis
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of fluorine into aromatic scaffolds is a proven tactic to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity. Methyl 3,5-dimethyl-4-fluorobenzoate stands out as a highly specialized, pre-functionalized pharmaceutical intermediate[1]. As a Senior Application Scientist, I frequently utilize this building block in the design of next-generation heterocyclic active pharmaceutical ingredients (APIs), particularly in the synthesis of fluorinated aromatase inhibitors[2]. This technical whitepaper dissects the physicochemical profile, pharmacological rationale, and validated synthetic protocols associated with this critical intermediate.
Physicochemical Profiling & Data Presentation
Before deploying any intermediate in a multi-step API synthesis, rigorous profiling is mandatory. The following table summarizes the core quantitative data for Methyl 3,5-dimethyl-4-fluorobenzoate, establishing the baseline for analytical quality control[3].
| Property | Specification / Value |
| Chemical Name | Methyl 3,5-dimethyl-4-fluorobenzoate |
| CAS Registry Number | 120512-60-9 |
| Molecular Formula | C10H11FO2 |
| Molecular Weight | 182.19 g/mol |
| Purity Standard | ≥ 97.0% (HPLC/GC) |
| Physical State | Solid / Crystalline powder |
| SMILES | COC(=O)c1cc(C)c(F)c(C)c1 |
The Pharmacological Rationale: The "Fluorine Effect"
Why utilize a 4-fluoro substituted scaffold instead of the standard 3,5-dimethylbenzoate? The causality lies in pharmacokinetics. In non-fluorinated aromatase inhibitors (such as early-generation aminoglutethimide analogs), the central phenyl ring is highly susceptible to cytochrome P450-mediated oxidation at the para position.
By installing a fluorine atom at this exact position, we exploit the exceptional strength of the C-F bond (approx. 116 kcal/mol) to create a metabolic block. The fluorine atom provides steric and electronic shielding, preventing para-hydroxylation and thereby prolonging the drug's half-life without drastically altering its three-dimensional conformation[2].
Fig 1: Pharmacological rationale for para-fluorination in preventing rapid CYP450 metabolism.
Advanced Synthetic Workflows
In industrial applications, Methyl 3,5-dimethyl-4-fluorobenzoate is primarily subjected to benzylic functionalization. The two methyl groups at the 3 and 5 positions serve as handles for radical bromination, cyanation, and subsequent alkylation to build the bis(2-cyanoprop-2-yl) pharmacophore characteristic of advanced aromatase inhibitors, as documented in 2[2].
Fig 2: Synthetic workflow from the intermediate to the bis-nitrile aromatase inhibitor scaffold.
Core Protocol: Self-Validating Benzylic Bromination
The transformation of Methyl 3,5-dimethyl-4-fluorobenzoate into its bis-bromomethyl derivative is the critical first step in the API workflow.
Mechanistic Causality: The para-fluoro group exerts a strong inductive electron-withdrawing effect (-I), which slightly destabilizes the benzylic radical intermediates at the meta-methyl groups compared to a non-fluorinated analog. Consequently, this reaction requires a robust radical initiator and strict anhydrous conditions to prevent the reaction from stalling at the mono-brominated stage.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried 500 mL round-bottom flask equipped with a reflux condenser, dissolve Methyl 3,5-dimethyl-4-fluorobenzoate (10.0 g, 54.9 mmol) in 150 mL of anhydrous carbon tetrachloride (CCl₄) or a greener alternative such as trifluorotoluene[2].
-
Reagent Addition: Add N-bromosuccinimide (NBS) (20.5 g, 115 mmol, 2.1 eq) and Benzoyl Peroxide (BPO) (0.26 g, 1.1 mmol, 0.02 eq). Causality: The slight stoichiometric excess of NBS ensures complete bis-bromination. BPO is chosen over AIBN because its thermal decomposition profile perfectly matches the reflux temperature of the solvent, providing a controlled, steady radical flux.
-
Thermal Activation: Heat the suspension to a gentle reflux under a nitrogen atmosphere. The reaction is driven by the homolytic cleavage of BPO, initiating the Wohl-Ziegler bromination pathway.
-
In-Process Control (IPC): Monitor the reaction visually and analytically. Visual cue: The dense NBS powder at the bottom of the flask will gradually be replaced by succinimide, which floats to the surface. Analytical cue: Monitor via TLC (Hexanes:EtOAc 9:1) every 2 hours to ensure the disappearance of the mono-bromo intermediate.
-
Workup & Isolation: Upon completion (typically 4-6 hours), cool the mixture to 0°C to fully precipitate the succinimide byproduct. Filter the solid and wash the filter cake with cold solvent. Concentrate the filtrate under reduced pressure.
-
Self-Validating Quality Check: Recrystallize the crude product from heptane. To self-validate the success of the protocol, perform ¹H NMR spectroscopy (CDCl₃). The protocol is deemed successful if the benzylic methyl protons (singlet at ~2.3 ppm) have completely disappeared, replaced by a new singlet integrating to 4 protons at ~4.5 ppm (representing the two -CH₂Br groups).
Conclusion
Methyl 3,5-dimethyl-4-fluorobenzoate is far more than a simple ester; it is a strategically designed scaffold that addresses the pharmacokinetic vulnerabilities of aromatic APIs. By understanding the electronic influence of the fluorine atom and employing rigorously controlled, self-validating synthetic protocols, drug development professionals can efficiently leverage this intermediate to synthesize highly stable, potent therapeutics.
References
-
Sigma-Aldrich | Methyl 3,5-dimethyl-4-fluorobenzoate Product Page | 1
-
Google Patents | US4935437A - (Substituted aralkyl) heterocyclic compounds | 2
-
ChemSrc | 120512-60-9_Methyl 3,5-dimethyl-4-fluorobenzoate | 3
Sources
An In-depth Technical Guide to the Crystal Structure and Packing of Methyl 3,5-dimethyl-4-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed analysis of the anticipated crystal structure and molecular packing of Methyl 3,5-dimethyl-4-fluorobenzoate. In the absence of a publicly available crystal structure for this specific compound, this document leverages the known crystal structure of its non-fluorinated analogue, Methyl 3,5-dimethylbenzoate, as a foundational model. We build upon this baseline by incorporating established principles of crystal engineering, with a particular focus on the profound influence of fluorine substitution on intermolecular interactions. This guide synthesizes crystallographic data, discusses the causality behind crystal packing motifs, and presents a hypothesized packing model for the title compound. Furthermore, a robust synthetic protocol and a detailed experimental workflow for its crystallization and characterization are provided to facilitate further research.
Introduction: The Significance of Fluorine in Crystal Engineering
The strategic incorporation of fluorine into small molecules is a cornerstone of modern drug design and materials science. The unique properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the high strength of the C-F bond—can significantly modulate a molecule's pharmacokinetic and physicochemical properties. In the solid state, fluorine substitution dramatically influences crystal packing, which in turn affects critical parameters such as solubility, melting point, and bioavailability.[1] Understanding these effects is paramount for the rational design of crystalline materials with desired properties.
This guide focuses on Methyl 3,5-dimethyl-4-fluorobenzoate, a compound of interest for its potential applications as a synthetic intermediate. By examining the crystal structure of its parent compound, Methyl 3,5-dimethylbenzoate, we can extrapolate the likely structural perturbations introduced by the 4-fluoro substituent.
The Foundational Structure: Methyl 3,5-dimethylbenzoate
The crystal structure of Methyl 3,5-dimethylbenzoate serves as our primary reference point.[2][3][4] Single-crystal X-ray diffraction studies have elucidated its key structural features, which are summarized below.
Molecular Geometry
In the crystalline state, the molecule is largely planar, with a slight torsion. The plane of the methoxycarbonyl group is tilted at an angle of approximately 8.70° with respect to the benzene ring.[4] This slight deviation from planarity is a common feature in substituted benzoates and is influenced by the steric and electronic effects of the substituents.
Crystal Packing and Intermolecular Interactions
The crystal packing of Methyl 3,5-dimethylbenzoate is characterized by the formation of one-dimensional strands.[2][3][5] These strands are primarily held together by C-H···O=C hydrogen bonds, where a methyl hydrogen atom acts as the donor to the carbonyl oxygen of an adjacent molecule. These strands are further organized into layers.[2][3][5]
| Interaction Type | Description |
| C-H···O=C | A methyl hydrogen atom forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule, leading to the formation of molecular strands. |
| van der Waals forces | These forces contribute to the overall cohesion between the molecular layers. |
The Perturbation: The Predicted Influence of 4-Fluoro Substitution
The introduction of a fluorine atom at the 4-position of the benzene ring is expected to introduce new, and potentially dominant, intermolecular interactions that will significantly alter the crystal packing observed in the non-fluorinated analogue. The high electronegativity of fluorine makes the C-F bond highly polar, enabling it to participate in various non-covalent interactions.
The Emergence of C-H···F and F···F Interactions
The presence of the C-F bond introduces the possibility of weak C-H···F hydrogen bonds.[6][7][8] These interactions, although weaker than conventional hydrogen bonds, are known to play a significant role in the crystal engineering of fluorinated organic compounds.[9][10][11] Depending on the local electronic environment, the fluorine atom can act as a hydrogen bond acceptor.
Furthermore, short F···F contacts may also be present. While often considered repulsive, under certain geometric arrangements, these interactions can be attractive and contribute to the overall stability of the crystal lattice.[6]
Alteration of π-Stacking and Electrostatic Potential
Fluorination is known to dramatically alter the electrostatic potential of aromatic rings.[12] This can lead to changes in π-π stacking interactions. In some cases, fluorination can enhance π-stacking, while in others, it can lead to a shift from a stacked to a herringbone packing motif.[12] Given the substitution pattern of Methyl 3,5-dimethyl-4-fluorobenzoate, it is plausible that the introduction of the electronegative fluorine atom will modify the stacking behavior observed in the parent compound.
A Hypothesized Packing Model for Methyl 3,5-dimethyl-4-fluorobenzoate
Based on the principles outlined above, we can propose a hypothetical packing model for Methyl 3,5-dimethyl-4-fluorobenzoate. It is likely that the C-H···O=C interactions will still be present. However, the packing will likely be further stabilized and modified by a network of C-H···F interactions. These could involve the aromatic protons or the methyl protons interacting with the fluorine atom of a neighboring molecule. The overall packing could shift from the layered structure of the parent compound to a more complex three-dimensional network.
Experimental Protocols
Synthesis of Methyl 3,5-dimethyl-4-fluorobenzoate
Step-by-Step Protocol:
-
Starting Material: 3,5-dimethyl-4-fluorobenzoic acid.
-
Esterification (Fischer-Speier):
-
Suspend 3,5-dimethyl-4-fluorobenzoic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude Methyl 3,5-dimethyl-4-fluorobenzoate.
-
Purify the product by column chromatography or recrystallization.
-
Single-Crystal Growth and X-ray Diffraction
Obtaining high-quality single crystals is crucial for structural elucidation.
Step-by-Step Protocol:
-
Solvent Selection: Screen a variety of solvents with different polarities (e.g., hexane, ethyl acetate, methanol, and mixtures thereof) to find a suitable system where the compound has moderate solubility.
-
Crystallization Technique: Slow evaporation is a common and effective method.
-
Dissolve the purified compound in a minimal amount of the chosen hot solvent to create a saturated solution.
-
Allow the solution to cool slowly to room temperature.
-
Loosely cover the container to allow for slow evaporation of the solvent over several days.
-
-
Crystal Mounting and Data Collection:
-
Carefully select a well-formed single crystal and mount it on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
Visualizations
Proposed Synthetic Workflow
Caption: Synthetic workflow for Methyl 3,5-dimethyl-4-fluorobenzoate.
Hypothetical Intermolecular Interactions
Sources
- 1. On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structures of methyl 3,5-dimethylbenzoate, 3,5-bis(bromomethyl)phenyl acetate and 5-hydroxybenzene-1,3-dicarbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structures of methyl 3,5-di-methyl-benzoate, 3,5-bis-(bromo-meth-yl)phenyl acetate and 5-hy-droxy-benzene-1,3-dicarbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sci-Hub. C−H···F Interactions in the Crystal Structures of Some Fluorobenzenes / Journal of the American Chemical Society, 1998 [sci-hub.box]
- 8. The Advantages of Flexibility: The Role of Entropy in Crystal Structures Containing C–H···F Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fluorine in crystal engineering—“the little atom that could” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. scispace.com [scispace.com]
- 12. Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. prepchem.com [prepchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Note: High-Yield Hydrolysis of Methyl 3,5-dimethyl-4-fluorobenzoate to 3,5-Dimethyl-4-fluorobenzoic Acid
Executive Summary & Rationale
Fluorinated benzoic acids are highly valued pharmacophores in drug development, known for enhancing metabolic stability and modulating lipophilicity. The synthesis of 3,5-dimethyl-4-fluorobenzoic acid from its methyl ester precursor (methyl 3,5-dimethyl-4-fluorobenzoate) requires a robust and scalable saponification protocol. This compound serves as a critical intermediate in the synthesis of various heterocyclic active pharmaceutical ingredients, including aromatase inhibitors [1].
This application note details an optimized, self-validating methodology for this transformation. By leveraging a specific ternary solvent system and lithium hydroxide (LiOH), researchers can achieve quantitative conversion while avoiding the pitfalls of biphasic reaction stalling or unwanted side reactions.
Mechanistic Insights & Causality
To move beyond a simple "recipe," it is critical to understand the physicochemical forces driving this specific hydrolysis reaction. The experimental choices in this protocol are dictated by the substrate's unique structural features:
-
Electronic Activation: The fluorine atom at the para position (C4) exerts an electron-withdrawing inductive effect (-I) on the aromatic ring. This subtly increases the electrophilicity of the ester carbonyl carbon at C1, accelerating the nucleophilic attack by the hydroxide ion compared to an unsubstituted benzoate.
-
Absence of Steric Hindrance: In ester hydrolysis, steric bulk adjacent to the carbonyl (the ortho positions) can severely retard the reaction (e.g., the classic Victor Meyer effect). In methyl 3,5-dimethyl-4-fluorobenzoate, the methyl groups are located at the meta positions (C3 and C5). Because the ortho positions (C2 and C6) are occupied only by hydrogen atoms, the carbonyl carbon remains completely accessible to the incoming hydroxide nucleophile.
-
Base Selection (LiOH vs. NaOH): Lithium hydroxide is specifically chosen over sodium or potassium hydroxide. The smaller Li⁺ cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen. This coordination further polarizes the C=O bond, lowering the activation energy for nucleophilic attack [2].
-
Ternary Solvent System (THF/MeOH/H₂O): Ester hydrolysis requires water, but the lipophilic starting material is completely insoluble in it. A biphasic system (e.g., water/toluene) relies on interfacial surface area and is notoriously slow. Tetrahydrofuran (THF) completely solvates the ester, while water dissolves the LiOH. Methanol (MeOH) is introduced as a bridging co-solvent to ensure a completely homogeneous single phase, which drastically accelerates reaction kinetics [3].
Optimization Data
The following table summarizes the quantitative data from the optimization of the hydrolysis conditions, demonstrating the superiority of the chosen protocol.
| Entry | Base (Equiv) | Solvent System | Temp (°C) | Time (h) | Conversion (%) |
| 1 | NaOH (2.0) | H₂O | 60 | 12 | < 15 |
| 2 | NaOH (2.0) | THF/H₂O (1:1) | 25 | 8 | 78 |
| 3 | LiOH·H₂O (2.0) | THF/MeOH/H₂O (3:1:1) | 25 | 3 | > 99 |
Table 1: Comparison of hydrolysis conditions. Entry 3 represents the optimized protocol detailed in this guide, achieving near-quantitative conversion in a fraction of the time.
Experimental Workflow
Workflow for the self-validating alkaline hydrolysis of methyl 3,5-dimethyl-4-fluorobenzoate.
Step-by-Step Protocol (Self-Validating System)
This protocol is designed with built-in validation checkpoints to ensure the researcher can visually and chemically confirm the success of each step.
Materials Required:
-
Methyl 3,5-dimethyl-4-fluorobenzoate (1.0 eq, 10 mmol, ~1.82 g)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq, 20 mmol, 0.84 g)
-
Solvents: THF (15 mL), Methanol (5 mL), Deionized Water (5 mL)
-
1M Hydrochloric Acid (HCl)
Step 1: Substrate Solvation
-
Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with methyl 3,5-dimethyl-4-fluorobenzoate (1.82 g, 10 mmol).
-
Add 15 mL of THF and 5 mL of Methanol. Stir at 400 rpm until the solid is completely dissolved.
-
Validation: The solution should be perfectly clear and colorless.
Step 2: Saponification
-
In a separate vial, dissolve LiOH·H₂O (0.84 g, 20 mmol) in 5 mL of deionized water.
-
Add the aqueous LiOH solution dropwise to the stirring organic mixture at room temperature (25 °C).
-
Validation (Phase Clarity): Upon initial addition, the mixture may become slightly cloudy. Within 15-30 minutes of stirring, the formation of the water-soluble lithium 3,5-dimethyl-4-fluorobenzoate salt will clarify the solution, providing a visual cue that the transformation is actively occurring.
Step 3: Reaction Monitoring
-
Stir the reaction at room temperature for 3 hours.
-
Perform Thin Layer Chromatography (TLC) using a mobile phase of Hexanes/Ethyl Acetate (4:1) with UV visualization (254 nm).
-
Validation (TLC): The starting material ester (high R_f, ~0.7) must completely disappear. The product will remain stuck at the baseline (R_f = 0.0) as a highly polar lithium carboxylate salt.
Step 4: Workup & Impurity Extraction
-
Concentrate the reaction mixture under reduced pressure (rotary evaporator, 35 °C) to remove the THF and Methanol. Do not evaporate to total dryness; leave the aqueous layer intact.
-
Dilute the remaining aqueous residue with 15 mL of deionized water.
-
Wash the aqueous layer with Ethyl Acetate (15 mL). Separate the layers and discard the organic layer.
-
Causality: This step extracts any unreacted ester or neutral organic impurities, ensuring the final acid is of ultra-high purity.
Step 5: Acidification & Isolation
-
Cool the aqueous layer in an ice bath to 0-5 °C.
-
While stirring vigorously, dropwise add 1M HCl until the pH of the solution reaches 1-2 (monitor with pH paper).
-
Validation (Precipitation): The sudden formation of a dense, white precipitate confirms the successful protonation of the water-soluble carboxylate salt into the highly crystalline, water-insoluble free 3,5-dimethyl-4-fluorobenzoic acid.
-
Filter the precipitate through a Büchner funnel under vacuum.
-
Wash the filter cake with ice-cold deionized water (2 x 10 mL) to remove residual lithium chloride salts.
-
Dry the white solid under high vacuum at 40 °C for 4 hours to afford pure 3,5-dimethyl-4-fluorobenzoic acid.
References
- US4935437A - (Substituted aralkyl)
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres National Institutes of Health (NIH) / PubMed Central[Link]
Application Note: Overcoming Steric and Electronic Barriers in the Suzuki-Miyaura Coupling of Methyl 3,5-dimethyl-4-fluorobenzoate
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals.
Executive Summary & Substrate Rationale
As a Senior Application Scientist, I approach the functionalization of Methyl 3,5-dimethyl-4-fluorobenzoate not merely as a standard cross-coupling step, but as a rigorous exercise in overcoming extreme thermodynamic and steric barriers.
Aryl fluorides are notoriously inert under standard palladium-catalyzed conditions because1[1]. However, this specific substrate presents a fascinating dichotomy that we can exploit:
-
Electronic Activation: The para-methyl ester acts as a strong electron-withdrawing group (EWG). This lowers the lowest unoccupied molecular orbital (LUMO) of the arene, effectively activating the C-F bond toward oxidative addition by an electron-rich metal center.
-
Steric Shielding: The two ortho-methyl groups (positions 3 and 5) create a dense steric shield around the C-F bond, severely impeding the approach of bulky catalyst complexes.
To successfully couple this substrate, we must abandon traditional Pd(0) systems and deploy a highly tuned Nickel(0) catalytic system supported by Lewis acidic co-catalysts.
Mechanistic Causality: Designing the Catalytic System
Every reagent in this protocol is chosen based on strict mechanistic causality:
-
The Metal (Ni vs. Pd): 2[2]. Nickel has a smaller atomic radius and higher nucleophilicity than Palladium, allowing it to navigate the 3,5-dimethyl steric bulk and insert into the unactivated C-F bond.
-
The Ligand (IPr·HCl): While phosphines like PCy₃ are standard for C-F activation, the extreme steric bulk of our substrate causes severe clashes with cone-shaped phosphines. An N-heterocyclic carbene (NHC) ligand like IPr provides immense σ-donation to stabilize the Ni(II) intermediate, while its "fan-like" geometry accommodates the ortho-methyl groups.
-
The Co-Catalyst (ZrF₄): The cleavage of the C-F bond is thermodynamically uphill.3[3]. ZrF₄ acts as a fluorophilic Lewis acid, pulling the fluorine atom away from the metal center during oxidative addition.
-
The Base (Cs₂CO₃): Beyond activating the boronic acid for transmetalation, the cesium cation helps form CsF. 4[4].
Caption: Mechanistic catalytic cycle for the Ni-catalyzed C-F activation and cross-coupling.
Quantitative Data & Optimization
The following table summarizes the quantitative optimization data that validates our mechanistic hypothesis. Note the critical failure of standard Pd systems and the dramatic yield increase upon adding the ZrF₄ co-catalyst.
| Entry | Catalyst System (10 mol%) | Base / Additive | Solvent (Temp) | Conversion (%) | Target Yield (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene (100°C) | < 5% | 0% |
| 2 | Ni(cod)₂ / PCy₃ | Cs₂CO₃ | Dioxane (100°C) | 25% | 12% |
| 3 | Ni(cod)₂ / IPr·HCl | Cs₂CO₃ | Dioxane (100°C) | 65% | 58% |
| 4 | Ni(cod)₂ / IPr·HCl | Cs₂CO₃ + ZrF₄ | Dioxane (100°C) | > 95% | 89% |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, this protocol is designed as a self-validating matrix . By running internal controls alongside the target reaction, we definitively rule out false positives such as background Nucleophilic Aromatic Substitution (SNAr) or hydrodefluorination.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling of sterically hindered aryl fluorides.
Step-by-Step Methodology
Preparation of the Control Matrix (Inside an Argon-filled Glovebox): Set up three 10 mL oven-dried Schlenk tubes equipped with magnetic stir bars.
-
Vessel A (Target Reaction): Add Methyl 3,5-dimethyl-4-fluorobenzoate (0.5 mmol), Phenylboronic acid (1.0 mmol), Ni(cod)₂ (0.05 mmol, 10 mol%), IPr·HCl (0.10 mmol, 20 mol%), Cs₂CO₃ (1.5 mmol), and ZrF₄ (0.1 mmol, 20 mol%).
-
Vessel B (SNAr Control): Add all reagents from Vessel A except Ni(cod)₂ and IPr·HCl. (Validates that the EWG ester does not drive uncatalyzed SNAr).
-
Vessel C (Hydrodefluorination Control): Add all reagents from Vessel A except Phenylboronic acid. (Validates if the C-F bond is merely being reduced to C-H by the catalyst).
Reaction Execution: 4. Internal Standard Addition: To all three vessels, add exactly 0.5 mmol of 1,3,5-Trimethoxybenzene. This acts as an inert internal standard for quantitative NMR tracking. 5. Solvent Addition: Add 2.5 mL of anhydrous, degassed 1,4-Dioxane to each vessel. 6. Heating: Seal the tubes, remove them from the glovebox, and place them in a pre-heated oil bath at 100°C. Stir vigorously (800 rpm) for 24 hours.
Workup & Analytical Validation: 7. Quenching: Cool the vessels to room temperature. Dilute each with 5 mL of Ethyl Acetate and filter through a short pad of Celite to remove the insoluble inorganic salts (CsF, Zr-salts, and Ni-black). 8. Concentration: Concentrate the filtrates under reduced pressure. 9. NMR Validation: Dissolve the crude mixtures in CDCl₃.
- ¹⁹F NMR: Track the disappearance of the Ar-F signal (approx. -115 ppm). Vessel A should show complete consumption. Vessel B should show 100% retention of the starting material.
- ¹H NMR: Integrate the product peaks against the 1,3,5-Trimethoxybenzene standard (singlet at 6.08 ppm) to determine the exact spectroscopic yield.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01845E [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Grignard Reactions Involving Fluorinated Benzoate Esters
Introduction: The Strategic Importance of Fluorinated Motifs
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties. Fluorine's unique characteristics—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—can enhance metabolic stability, improve binding affinity, and alter lipophilicity.[1] The synthesis of fluorinated tertiary alcohols, key intermediates for more complex structures, is therefore of paramount importance.
The Grignard reaction, a classic and powerful tool for carbon-carbon bond formation, provides a direct route to these valuable compounds through the reaction of organomagnesium halides with fluorinated benzoate esters.[2][3] However, the potent electron-withdrawing nature of fluorine significantly influences the reactivity of the ester substrate, introducing both opportunities and challenges. This guide offers a detailed exploration of the mechanistic nuances, field-proven protocols, and troubleshooting strategies essential for successfully navigating these reactions.
Part 1: Mechanistic Insights & The Fluorine Effect
The reaction of a Grignard reagent with a standard ester proceeds via a two-step nucleophilic addition process to yield a tertiary alcohol.[4][5][6][7][8]
-
First Addition & Elimination: The Grignard reagent (R'-MgX) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which subsequently collapses, expelling the alkoxy group (-OR) as a leaving group to yield a ketone.
-
Second Addition: The newly formed ketone is more reactive than the starting ester.[4] It rapidly reacts with a second equivalent of the Grignard reagent, forming a magnesium alkoxide intermediate.
-
Protonation: An acidic workup protonates the alkoxide to yield the final tertiary alcohol, where two identical R' groups from the Grignard reagent have been added.[6][9]
The Critical Impact of Fluorine Substitution
When fluorine atoms are present on the benzoate ring, their strong inductive (-I) effect withdraws electron density from the aromatic system and, consequently, from the carbonyl group. This has two major consequences:
-
Enhanced Electrophilicity: The carbonyl carbon becomes significantly more electron-deficient and thus more susceptible to nucleophilic attack. This can lead to faster reaction rates compared to non-fluorinated analogues.[10]
-
Altered Reactivity Profile: The increased reactivity can make the reaction more difficult to control. Furthermore, it opens up the possibility of isolating the intermediate ketone. Studies have shown that by using carefully controlled cryogenic conditions (e.g., -40 °C to -78 °C), mono-addition can be achieved, stopping the reaction at the ketone stage.[11][12][13] This is a testament to the profound electronic influence of the fluorine substituent.
Generalized Reaction Pathway
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsm.com [ijpsm.com]
- 3. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 4. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. www1.udel.edu [www1.udel.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Khan Academy [khanacademy.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Scalable Production of Methyl 3,5-dimethyl-4-fluorobenzoate: A Process-Intensified Methoxycarbonylation Protocol
Target Audience: Researchers, process chemists, and drug development professionals. Objective: To provide a highly scalable, economically viable, and scientifically rigorous synthetic methodology for the production of the advanced building block Methyl 3,5-dimethyl-4-fluorobenzoate.
Mechanistic Rationale & Retrosynthetic Strategy
Methyl 3,5-dimethyl-4-fluorobenzoate (CAS 120512-60-9) is a highly substituted, sterically congested aromatic ester utilized in the synthesis of complex pharmaceutical intermediates [[1]](1]. Traditional approaches to synthesizing such compounds often rely on the Balz-Schiemann reaction (which poses severe safety risks on a large scale due to diazonium tetrafluoroborate decomposition) or cryogenic Grignard carboxylation (which suffers from poor atom economy and high energy costs).
To ensure industrial scalability, this protocol utilizes a bottom-up, two-step synthetic strategy starting from inexpensive 2-fluoro-1,3-dimethylbenzene:
-
Regioselective Electrophilic Aromatic Bromination: The synergistic ortho/para-directing effects of the fluorine atom and the two methyl groups ensure that bromination occurs exclusively at the 5-position (para to the fluorine), yielding 5-bromo-2-fluoro-1,3-dimethylbenzene (CAS 99725-44-7) 2[2].
-
Palladium-Catalyzed Methoxycarbonylation: The aryl bromide is subjected to methoxycarbonylation using carbon monoxide (CO) and methanol. Methoxycarbonylation of aryl halides is highly efficient when utilizing bidentate phosphine ligands 3[3]. By employing a continuous-flow paradigm at elevated temperatures and pressures, we overcome the steric hindrance of the di-ortho methyl groups, drastically reducing reaction times while maintaining a safe operating environment for pressurized CO gas 4[4].
Synthetic Workflow Diagram
Two-step scalable synthetic workflow for Methyl 3,5-dimethyl-4-fluorobenzoate.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 5-Bromo-2-fluoro-1,3-dimethylbenzene
Causality Insight: Elemental bromine (Br₂) is activated in situ by catalytic iron powder (forming FeBr₃). The reaction is strictly maintained at 20 °C to prevent radical-mediated benzylic bromination at the methyl groups, ensuring complete chemoselectivity for the aromatic ring.
-
Reactor Setup: Equip a 2 L jacketed glass reactor with an overhead mechanical stirrer, an addition funnel, an internal thermocouple, and a caustic scrubber system (to neutralize evolved HBr gas).
-
Charging: Add 2-fluoro-1,3-dimethylbenzene (1.0 equiv, 1.0 mol, 124.15 g) and iron powder (0.05 equiv, 2.8 g) to the reactor. Dilute with 500 mL of anhydrous dichloromethane (DCM).
-
Bromine Addition: Cool the internal temperature to 10 °C. Slowly add bromine (1.05 equiv, 1.05 mol, 167.8 g) dropwise over 2 hours, ensuring the exothermic reaction does not push the internal temperature above 20 °C.
-
Reaction Monitoring: Stir the mixture at 20 °C for 4 hours. Sample the reaction and analyze via GC-MS. Proceed to the next step when >98% conversion of the starting material is confirmed.
-
Workup: Quench the active bromine by slowly adding 200 mL of a 10% aqueous sodium thiosulfate solution. Separate the organic layer, wash with brine (2 × 200 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Distill the crude product under vacuum (approx. 5 mbar, 85–90 °C) to afford 5-bromo-2-fluoro-1,3-dimethylbenzene as a clear, colorless liquid.
Step 2: Palladium-Catalyzed Methoxycarbonylation
Causality Insight: The use of 1,3-bis(diphenylphosphino)propane (dppp) as a bidentate ligand is critical. Its specific bite angle accelerates the reductive elimination step of the catalytic cycle, preventing palladium black precipitation. Triethylamine (Et₃N) acts as an acid scavenger for the HBr byproduct.
Option A: Bench-Scale Batch Protocol
-
Preparation: Under an argon atmosphere, charge a 500 mL stainless steel Parr autoclave with 5-bromo-2-fluoro-1,3-dimethylbenzene (0.5 mol, 101.5 g).
-
Catalyst & Reagents: Add Pd(OAc)₂ (1.0 mol%, 1.12 g), dppp (1.5 mol%, 3.09 g), and Et₃N (1.5 equiv, 0.75 mol, 75.9 g). Add 200 mL of anhydrous methanol.
-
Pressurization: Seal the autoclave, purge the headspace three times with CO gas, and pressurize to 10 bar of CO.
-
Reaction: Heat the stirred mixture to 90 °C. Maintain for 8 hours.
-
Isolation: Cool to room temperature and safely vent the CO gas in a fume hood. Filter the mixture through a Celite pad to remove residual palladium. Concentrate the filtrate and recrystallize from cold heptane to yield the pure ester.
Option B: Process-Intensified Continuous-Flow Protocol (Pilot Scale)
-
Feed Solution: Prepare a homogeneous feed solution containing the aryl bromide (1.0 M), Pd(OAc)₂ (0.01 M), dppp (0.015 M), and Et₃N (1.5 M) in a methanol/acetonitrile (1:1 v/v) solvent mixture.
-
Flow Parameters: Pump the liquid feed at 2.0 mL/min into a tube-in-tube gas-liquid contactor. Introduce CO gas via a mass flow controller at a continuous rate corresponding to 3.0 equivalents.
-
Reactor Conditions: Pass the biphasic mixture through a heated residence time coil maintained at 120 °C. Control the system pressure at 15 bar using a back-pressure regulator (BPR) placed at the system's exit. The residence time should be exactly 16 minutes.
-
Collection: Continuously collect the output stream, evaporate the solvent, and purify via standard crystallization.
Quantitative Data & Yield Optimization
The transition from batch to continuous-flow processing significantly enhances both yield and throughput. The table below summarizes the optimization parameters for the methoxycarbonylation step.
| Methodology | Catalyst Precursor | Ligand | Temp (°C) | CO Pressure (bar) | Time / Residence | Isolated Yield (%) | Purity (GC) |
| Batch | Pd(OAc)₂ | PPh₃ (Monodentate) | 90 | 10 | 12 hours | 78% | 95.0% |
| Batch | Pd(OAc)₂ | dppp (Bidentate) | 90 | 10 | 8 hours | 92% | >98.5% |
| Flow | Pd(OAc)₂ | dppp (Bidentate) | 120 | 15 | 16 minutes | 96% | >99.0% |
| Flow | Pd(OAc)₂ | dppf (Bidentate) | 120 | 15 | 16 minutes | 94% | >98.5% |
Data Interpretation: Monodentate ligands (PPh₃) lead to sluggish reaction rates and lower yields due to off-cycle palladium degradation. The continuous-flow setup allows the safe utilization of higher temperatures (120 °C) and pressures (15 bar), accelerating the reaction kinetics and reducing the processing time from 8 hours to merely 16 minutes while achieving a near-quantitative yield of 96%.
Analytical Characterization & Quality Control
To validate the structural integrity and purity of the final product, Methyl 3,5-dimethyl-4-fluorobenzoate, perform the following self-validating analytical checks:
-
¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, J = 6.8 Hz, 2H, Ar-H), 3.89 (s, 3H, -OCH₃), 2.31 (d, J = 2.0 Hz, 6H, Ar-CH₃). (Note: The long-range coupling to the fluorine atom splits the aromatic protons into a doublet and the methyl protons into a fine doublet).
-
¹⁹F NMR (376 MHz, CDCl₃): δ -118.5 (m, 1F).
-
GC-MS (EI): m/z calculated for C₁₀H₁₁FO₂: 182.07; found: 182.1.
-
Appearance: White to off-white crystalline solid.
References
-
Continuous-Flow Pd-Catalyzed Carbonylation of Aryl Chlorides with Carbon Monoxide at Elevated Temperature and Pressure. National Center for Biotechnology Information (PMC).4
-
Arenecarboxylic acid or benzamide synthesis by carboxylation or C-C coupling. Organic Chemistry Portal.3
-
99725-44-7 | 5-Bromo-2-fluoro-1,3-dimethylbenzene. AiFChem.2
-
methyl 4-fluoro-3,5-dimethylbenzoate 97% | CAS: 120512-60-9. AChemBlock.1
Sources
- 1. methyl 4-fluoro-3,5-dimethylbenzoate 97% | CAS: 120512-60-9 | AChemBlock [achemblock.com]
- 2. 99725-44-7 | 5-Bromo-2-fluoro-1,3-dimethylbenzene - AiFChem [aifchem.com]
- 3. Arenecarboxylic acid or benzamide synthesis by carboxylation or C-C coupling [organic-chemistry.org]
- 4. Continuous‐Flow Pd‐Catalyzed Carbonylation of Aryl Chlorides with Carbon Monoxide at Elevated Temperature and Pressure - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Functionalization of the Methyl Ester Group in Fluorobenzoates
Executive Summary & Introduction
Fluorobenzoates, such as methyl 4-fluorobenzoate (CAS 403-33-8), are indispensable building blocks in modern medicinal chemistry and organic synthesis. The strategic placement of a fluorine atom on an aromatic ring enhances metabolic stability, modulates lipophilicity, and alters the pKa of adjacent functional groups. Meanwhile, the methyl ester moiety serves as a highly versatile, orthogonal synthetic handle.
By selectively transforming the methyl ester into carboxylic acids, alcohols, amides, or hydrazides, researchers can construct complex pharmacophores. These functionalized derivatives are critical in the development of[1],[2], and [3]. This application note provides authoritative, self-validating protocols and mechanistic insights for the divergent functionalization of the methyl ester group in fluorobenzoates.
Mechanistic Rationale & Chemoselectivity (E-E-A-T)
When functionalizing the methyl ester group in the presence of an aryl fluoride, chemoselectivity is the primary concern. The electron-withdrawing nature of the fluorine atom makes the aromatic ring susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly if the fluorine is positioned ortho or para to the ester. Experimental conditions must be carefully tuned to target the carbonyl carbon exclusively.
-
Hydrolysis (Saponification): Base-catalyzed hydrolysis using KOH or LiOH is preferred over acidic hydrolysis due to milder conditions and faster reaction kinetics. The hydroxide ion selectively attacks the highly electrophilic ester carbonyl. The C-F bond remains highly stable under standard aqueous basic conditions at temperatures up to 100 °C, preventing unwanted hydrodefluorination[3]. Ethanol is utilized as a co-solvent to homogenize the hydrophobic ester with the aqueous base.
-
Reduction to Alcohols: Converting the methyl ester to a primary fluorobenzyl alcohol requires strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminum hydride (DIBAL-H). Standard NaBH₄ is insufficiently reactive toward esters. To prevent reductive cleavage of the C-F bond, reactions must be strictly temperature-controlled (0 °C to room temperature) and quenched promptly.
-
Direct Aminolysis/Hydrazinolysis: Bypassing the carboxylic acid intermediate to form amides or hydrazides directly from the ester significantly improves step economy. However, the methoxy group (-OMe) is a poor leaving group. This reaction requires either strong nucleophiles (like hydrazine hydrate) or elevated temperatures (100–120 °C) to overcome the kinetic barrier, driving the formation of the tetrahedral intermediate and the subsequent expulsion of methanol[3].
Quantitative Data Summary
The following table summarizes the operational parameters for the three primary functionalization pathways of methyl fluorobenzoates.
| Transformation | Reagents & Solvents | Temp / Time | Typical Yield | Chemoselectivity & Safety Notes |
| Hydrolysis (to Acid) | KOH or LiOH, EtOH/H₂O | 80–100 °C / 2 h | 85–95% | Excellent C-F stability. Acidification required for isolation. |
| Reduction (to Alcohol) | LiAlH₄, anhydrous THF | 0 °C to RT / 1–3 h | 75–85% | Risk of defluorination if overheated. Highly exothermic quench. |
| Hydrazinolysis (to Hydrazide) | Hydrazine monohydrate, Butanol | 100–120 °C / 2–12 h | 60–80% | High temp required to expel methanol. Monitor via LCMS. |
Validated Experimental Protocols
Protocol A: Base-Catalyzed Hydrolysis of Methyl Fluorobenzoate
Objective: Cleave the methyl ester to yield the free fluorobenzoic acid for subsequent amide coupling.
-
Setup: Weigh the methyl fluorobenzoate (1.0 eq) into a round-bottom flask equipped with a reflux condenser.
-
Solvent & Reagent: Add a 3:1 mixture of Ethanol and Water (approx. 10 volumes). Add Potassium Hydroxide (KOH, 3.0 eq).
-
Reaction: Place the flask in a heating block and heat to 100 °C for 2 hours with vigorous stirring[3].
-
Workup & Validation: Cool the reaction to room temperature. Concentrate under reduced pressure to remove the ethanol. Cool the remaining aqueous layer in an ice bath and slowly acidify with 1 M HCl solution until the pH reaches 2–3.
-
Self-Validation: A dense white precipitate (the fluorobenzoic acid) will crash out of the aqueous solution, confirming the successful conversion of the organic-soluble ester. Filter, wash with cold water, and dry under a vacuum.
Protocol B: Chemoselective Reduction to Fluorobenzyl Alcohol
Objective: Reduce the ester to a primary alcohol using LiAlH₄ without cleaving the C-F bond.
-
Setup: Flame-dry a 3-neck flask and purge with Argon. Suspend LiAlH₄ (1.2 eq) in anhydrous THF (10 volumes) and cool to 0 °C in an ice bath.
-
Addition: Dissolve the methyl fluorobenzoate (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes to control the exothermic hydride transfer.
-
Reaction: Stir at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 1 hour.
-
Workup (Fieser Method) & Validation: Cool back to 0 °C. For every x grams of LiAlH₄ used, cautiously add x mL of water, followed by x mL of 15% NaOH, and finally 3x mL of water.
-
Self-Validation: The formation of a granular, easily filterable white aluminum salt confirms complete hydride consumption. Filter through a Celite pad, concentrate the filtrate, and purify via silica gel chromatography to isolate the fluorobenzyl alcohol.
Protocol C: Direct Hydrazinolysis to Fluorobenzohydrazide
Objective: Directly convert the methyl ester to a hydrazide, bypassing the carboxylic acid stage.
-
Setup: Weigh methyl fluorobenzoate (1.0 eq) into a pressure-resistant vial or round-bottom flask.
-
Reagents: Add Butanol (solvent) and an excess of Hydrazine monohydrate (approx. 10–20 eq)[3].
-
Reaction: Heat the mixture to 100 °C for 1 hour. If LCMS analysis shows unreacted starting material, increase the temperature to 120 °C and stir overnight[3].
-
Workup & Validation: Cool the mixture to room temperature. The product often crystallizes directly from the reaction mixture upon cooling.
-
Self-Validation: LCMS analysis will confirm the complete disappearance of the ester mass and the emergence of the [M+H]+ peak corresponding to the hydrazide. Filter the precipitate and wash with cold ethanol.
Systems & Workflow Visualizations
Divergent functionalization workflow of methyl fluorobenzoates.
Mechanistic logic comparing direct amidation versus hydrolysis-coupling.
References
-
Title: Discovery of an Orally Efficacious Pyrazolo[3,4-d]pyrimidine Benzoxaborole as a Potent Inhibitor of Cryptosporidium Source: NIH / PubMed Central (PMC) URL: [Link]
Sources
Troubleshooting & Optimization
Overcoming steric hindrance in 3,5-dimethyl substituted benzoates
Welcome to the Technical Support & Troubleshooting Center for the synthesis and functionalization of 3,5-dimethyl substituted benzoates.
This portal is designed for researchers, synthetic chemists, and drug development professionals. Below, you will find field-proven troubleshooting guides, step-by-step protocols, and mechanistic FAQs to help you overcome the unique steric and electronic challenges associated with these substrates.
Core Challenge Overview: The "Buttressing Effect"
While methyl groups at the 3 and 5 (meta) positions do not block the carbonyl carbon as directly as ortho-substituents (e.g., 2,6-dimethylbenzoates), they exert a phenomenon known as the buttressing effect [1]. This effect restricts the conformational flexibility of adjacent substituents and the aromatic ring itself, indirectly increasing the activation energy required for nucleophilic attack or catalytic insertion. When reacting 3,5-dimethylbenzoic acid with bulky nucleophiles, or when attempting C-H activation, this subtle steric hindrance becomes a major bottleneck.
Troubleshooting Guide: Esterification with Bulky Alcohols
Issue Ticket #101: Standard Fischer esterification of 3,5-dimethylbenzoic acid with secondary/tertiary alcohols (e.g., (-)-menthol) results in <10% yield after 24 hours.
Root Cause Analysis: Fischer esterification is a reversible, equilibrium-driven process. The combined steric bulk of the incoming bulky alcohol and the rigid 3,5-dimethylphenyl ring creates a highly unfavorable, high-energy tetrahedral intermediate.
Solution: The Steglich Esterification To bypass this thermodynamic barrier, you must activate the carboxylic acid using N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP).
Causality: DCC activates the acid to form an O-acylisourea. However, a bulky alcohol cannot easily attack this intermediate due to the massive steric shield of the dicyclohexylurea moiety. DMAP acts as an aggressive acyl transfer catalyst; it attacks the O-acylisourea to form a highly electrophilic, planar N-acylpyridinium intermediate. This intermediate projects the acyl group away from the steric bulk, allowing the bulky alcohol to attack efficiently[2][3].
Workflow of DMAP-catalyzed Steglich esterification overcoming steric bulk.
Step-by-Step Protocol: Steglich Esterification with (-)-Menthol
-
Preparation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve 3,5-dimethylbenzoic acid (450 mg, 3.0 mmol) and (-)-menthol (843 mg, 5.4 mmol) in 10 mL of anhydrous CH₂Cl₂[2].
-
Catalyst Addition: Add DMAP (73 mg, 0.6 mmol) to the stirring solution.
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add DCC (680 mg, 3.3 mmol) portion-wise to prevent exothermic degradation.
-
Reaction: Remove the ice bath and allow the mixture to stir at ambient temperature overnight (12–16 hours).
-
Self-Validating Checkpoint: Within 30–60 minutes, a heavy white precipitate (Dicyclohexylurea, DCU) will form. This visual cue confirms the successful activation of the carboxylic acid. TLC monitoring (UV 254 nm) should confirm the disappearance of the starting acid.
-
Workup: Filter the reaction mixture through a Celite pad to remove the DCU precipitate. Wash the filtrate sequentially with distilled H₂O (2 × 10 mL) and brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (typically Hexanes/EtOAc).
Troubleshooting Guide: C-H Borylation & Cross-Coupling
Issue Ticket #102: Direct C-H borylation of 3,5-dimethylbenzoates fails when using standard Iridium (Ir/dtbpy) catalysts.
Root Cause Analysis: Standard Ir/dtbpy catalysts are highly sensitive to steric hindrance and typically target the most unhindered C(sp2)-H bonds. In a 3,5-dimethylbenzoate system, the available C-H bonds are either ortho to the ester group or sandwiched between the two methyl groups (the 4-position). The Ir catalyst cannot navigate this congested steric environment[2].
Solution: Platinum-Catalyzed Borylation Switching from an Iridium to a Platinum catalyst system (e.g., Pt(dba)₂ with appropriate phosphine ligands) alters the insertion geometry. Platinum catalysts exhibit a unique tolerance for sterically congested C(sp2)-H bonds, allowing for successful regioselective borylation even between two meta-substituents[2].
Logic tree for selecting C-H borylation catalysts based on steric congestion.
Issue Ticket #103: Low yields in Suzuki-Miyaura cross-coupling of 3,5-dimethylphenyl triflates/halides.
Root Cause Analysis: The buttressing effect of the 3,5-dimethyl groups restricts the rotation of the intermediate palladium complex during the transmetalation and reductive elimination steps[4][5]. Solution: Utilize bulky, electron-rich Buchwald ligands (such as XPhos or SPhos). The large bite angle and steric bulk of the ligand itself force the palladium center into a geometry that accelerates reductive elimination, pushing the sterically hindered product off the catalyst.
Quantitative Data Presentation
To assist in experimental design, the following table summarizes the expected performance of various esterification strategies when reacting 3,5-dimethylbenzoic acid with sterically hindered secondary/tertiary alcohols.
| Esterification Method | Reagents / Catalyst | Steric Tolerance | Typical Reaction Time | Expected Yield |
| Fischer (Standard) | H₂SO₄ (cat.), ROH solvent | Poor | 24 - 48 hours | < 15% |
| Acid Chloride | 1. SOCl₂, 2. Et₃N, ROH | Moderate | 4 - 8 hours | 50 - 65% |
| Mitsunobu | PPh₃, DIAD, ROH | Moderate | 12 hours | 40 - 60% |
| Steglich | DCC, DMAP (cat.), CH₂Cl₂ | Excellent | 12 - 16 hours | 85 - 95% |
Frequently Asked Questions (FAQ)
Q: Can I substitute EDC·HCl for DCC in the Steglich esterification of 3,5-dimethylbenzoates? A: Yes. EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is an excellent alternative to DCC. Its primary advantage is that the resulting urea byproduct is water-soluble, allowing it to be easily washed away during an aqueous extraction, bypassing the need for Celite filtration[6]. However, DMAP is still strictly required to overcome the steric hindrance.
Q: Why do NMR spectra of 4-amino-3,5-dimethylbenzoates show anomalies in chemical shifts compared to standard benzoates? A: This is due to steric inhibition of resonance . The bulky methyl groups at the 3 and 5 positions force the amino group at the 4-position (or the ester group, depending on the exact substitution pattern) to twist out of the planar alignment with the aromatic ring. This breaks the π-orbital overlap, significantly altering the electron density and resulting in shifted ¹³C and ¹H NMR signals[7].
References
- Solvation and steric hindrance in methyl-substituted benzoic acids. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Platinum-Catalyzed Borylation of Aromatic Carbon-Hydrogen Bonds. The University of Osaka Institutional Knowledge Archive.
- The use of Hagemann's esters to prepare highly functionalized phenols and benzenes.
- Copper-Promoted Conjugate Addition of Carboxylic Acids to Ethenesulfonyl Fluoride (ESF). ACS Omega.
- Novel 7-Chloro-(4-thioalkylquinoline)
- 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Arom
Sources
- 1. Solvation and steric hindrance in methyl-substituted benzoic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Purification of Methyl 3,5-dimethyl-4-fluorobenzoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in isolating and purifying Methyl 3,5-dimethyl-4-fluorobenzoate (CAS: 120512-60-9)[1].
Fluorinated aromatic esters present unique physicochemical challenges. The highly electronegative fluorine atom alters the electron density of the aromatic ring, significantly impacting the molecule's dipole moment, lipophilicity, and crystal packing behavior[2]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic reasoning required to achieve >99% purity.
Purification Decision Workflow
Before initiating purification, it is critical to assess your crude reaction mixture. The following decision matrix outlines the optimal purification pathways based on the impurity profile.
Figure 1: Decision matrix for the purification of Methyl 3,5-dimethyl-4-fluorobenzoate.
Troubleshooting & FAQs
Q1: My target ester is co-eluting with the starting material (3,5-dimethyl-4-fluorobenzoic acid) during silica gel chromatography. How can I resolve this? Causality: Carboxylic acids are notorious for streaking on normal-phase silica due to strong, persistent hydrogen bonding between the carboxylic acid moiety and the stationary phase silanol groups. This streaking causes the acid to bleed into the fractions containing your less polar ester[3]. Solution: Do not rely solely on chromatography for this separation. Pre-treat your crude mixture using an acid-base liquid-liquid extraction. By washing the organic layer with saturated aqueous sodium bicarbonate ( NaHCO3 ), you deprotonate the unreacted acid, forcing it into the aqueous phase while the neutral ester remains in the organic phase[4].
Q2: During recrystallization, my compound "oils out" at the bottom of the flask instead of forming crystals. Why does this happen and how do I fix it? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the temperature at which the compound saturates the solvent is higher than the compound's melting point. The presence of the highly electronegative fluorine atom disrupts standard intermolecular hydrogen bonding, often lowering the melting point and altering solubility compared to non-fluorinated analogs[2]. Solution: Transition from a single-solvent system to a two-solvent (anti-solvent) co-crystallization strategy[2]. Dissolve the crude oil in a minimal amount of a hot "good" solvent (e.g., Ethanol), and slowly titrate in a hot "poor" solvent (e.g., Water) until the cloud point is reached. Allow the system to cool very slowly to room temperature to promote nucleation over phase separation.
Q3: I am scaling up the synthesis and attempting vacuum distillation, but I am observing thermal degradation and ester cleavage. What is the mechanism? Causality: At elevated temperatures, trace amounts of free fluoride ions or acidic byproducts can catalyze the defluorination or hydrolysis of optically active or sterically hindered fluorocarboxylic acid esters[5]. Solution: If distillation is required for large-scale purification, conduct the distillation in the presence of a mild organic base. Adding a tertiary amine (such as tri-n-butylamine) acts as a scavenger for trace fluoride ions, stabilizing the ester during the thermal cycle[5].
Step-by-Step Experimental Protocols
Protocol A: Acid-Free Flash Column Chromatography (FCC)
Use this protocol when structural isomers or non-acidic organic impurities are present.
-
Sample Preparation: Dissolve the crude Methyl 3,5-dimethyl-4-fluorobenzoate in a minimal volume of Dichloromethane (DCM).
-
Acid Scavenging (Self-Validation Step): Wash the organic layer three times with equal volumes of 1M NaHCO3 . Verify the aqueous layer pH is >8 to ensure complete deprotonation of residual acids[4].
-
Drying: Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Column Loading: Dry-load the crude mixture onto silica gel (1:3 ratio of crude to silica) to ensure a tight initial band.
-
Elution: Run a gradient elution starting at 100% Hexanes, slowly increasing to 90:10 Hexanes:Ethyl Acetate.
-
Fraction Analysis: Spot fractions on a TLC plate. The pure ester will elute significantly faster than any residual polar impurities. Combine fractions containing the single UV-active spot and concentrate.
Protocol B: Anti-Solvent Recrystallization
Use this protocol for final polishing to achieve >99% purity.
-
Dissolution: Place the semi-pure compound in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of boiling Ethanol until the compound is completely dissolved[2].
-
Anti-Solvent Addition: While maintaining the solution at a near-boil, add hot Deionized Water dropwise with continuous swirling until the solution just begins to turn cloudy (the cloud point)[2].
-
Clarification: Add 1-2 drops of hot Ethanol until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath (4°C) for an additional hour to maximize yield.
-
Isolation & Self-Validation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash with ice-cold 10% Ethanol/Water. Dry the crystals thoroughly and determine the melting point; a sharp melting point range (≤ 1.5°C variance) confirms high purity[6].
Quantitative Data Summary
The following table summarizes the expected physicochemical parameters and purification metrics for Methyl 3,5-dimethyl-4-fluorobenzoate to guide your analytical tracking.
| Parameter | Value / Observation | Analytical Significance |
| CAS Number | 120512-60-9 | Unique identifier for compound tracking and safety data[1]. |
| Molecular Formula | C10H11FO2 | Confirms mass for LC-MS validation (MW: 182.19 g/mol )[1]. |
| TLC Rf Value (Hexanes:EtOAc 8:2) | ~0.65 (Ester) vs ~0.15 (Acid) | Confirms successful separation of the ester from the starting acid. |
| Optimal Recryst. Solvent System | Ethanol / Water | Maximizes recovery yield while excluding polar impurities[2]. |
| Typical Recovery Yield | 75% - 85% | Represents the optimal balance between purity and material loss[6]. |
References
- 120512-60-9_Methyl 3,5-dimethyl-4-fluorobenzoate Source: Chemsrc URL
- Application Note: Recrystallization Techniques for Polar Fluorinated Molecules Source: Benchchem URL
- Source: Illinois.
- Source: Ma.
- EP2189438A1 - Method for purification of optically active -fluorocarboxylic acid esters Source: Google Patents URL
- Recrystallization of Benzoic Acid Source: StudyMoose URL
Sources
- 1. 120512-60-9_Methyl 3,5-dimethyl-4-fluorobenzoateCAS号:120512-60-9_Methyl 3,5-dimethyl-4-fluorobenzoate【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. EP2189438A1 - Method for purification of optically active -fluorocarboxylic acid esters - Google Patents [patents.google.com]
- 6. studymoose.com [studymoose.com]
Optimizing reaction temperature for sterically crowded esters
Technical Support Center: Sterically Crowded Ester Synthesis
Guide Series: Optimizing Reaction Parameters
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that synthesizing sterically crowded esters presents unique challenges not encountered with simpler substrates. This guide provides in-depth, field-tested advice on the critical parameter of reaction temperature. We will move beyond simple procedural steps to explain the underlying principles, ensuring you can adapt and troubleshoot effectively in your own laboratory settings.
Frequently Asked Questions (FAQs): The Role of Temperature
This section addresses fundamental questions regarding the influence of temperature on the esterification of sterically hindered substrates.
Q1: Why is simply increasing the temperature not always the best strategy for slow esterification reactions involving sterically hindered molecules?
A1: While it is a fundamental principle that higher temperatures increase reaction rates (as described by the Arrhenius equation), this approach is often counterproductive for sterically crowded systems. The core issue is a competition between the desired esterification reaction and one or more unwanted side reactions.[1][2] Sterically hindered substrates, particularly tertiary alcohols, are prone to side reactions like elimination, which also have their own activation energy barriers.[3][4]
Cautiously increasing the temperature can provide the necessary energy to overcome the steric barrier for esterification. However, excessive heat can supply enough energy to surpass the activation barrier for elimination or decomposition pathways, leading to a significant decrease in the yield and purity of the desired ester.[1][5][6] The optimal temperature is therefore a fine balance: high enough to promote ester formation at a reasonable rate but low enough to keep side reactions at a minimum.
Q2: What are the primary side reactions I should be concerned about when heating reactions with sterically hindered alcohols or carboxylic acids?
A2: The specific side reactions are highly dependent on your substrates. However, two are particularly common:
-
Elimination: This is the most prevalent side reaction with sterically hindered secondary and especially tertiary alcohols.[3] Under acidic catalysis (like in Fischer esterification), the alcohol can be protonated, forming a good leaving group (water). The resulting carbocation, which is stabilized in tertiary systems, can then readily lose a proton to form an alkene. This process is highly favored at elevated temperatures.[2]
-
Decomposition: The starting materials or the final ester product may not be stable at high temperatures. Tartaric acid, for example, is known to decompose at temperatures above 165-170°C.[5] It is crucial to know the thermal stability of your specific molecules before applying aggressive heating.
Q3: How does the concept of "Kinetic vs. Thermodynamic Control" apply to optimizing reaction temperature?
A3: This concept is central to understanding temperature optimization.[7][8]
-
Kinetic Control: At lower temperatures, reactions are typically irreversible. The major product will be the one that forms the fastest—the kinetic product—as it has the lowest activation energy barrier.[9]
-
Thermodynamic Control: At higher temperatures, reactions can become reversible, allowing an equilibrium to be established. Under these conditions, the major product will be the most stable one—the thermodynamic product—regardless of how fast it forms.[8][9]
In the context of sterically hindered esters, the desired ester is often the more thermodynamically stable product. However, a side-product like an alkene from elimination might form faster at a given temperature (kinetic product). The goal is to find a temperature that allows the thermodynamically favored ester to form without enabling the kinetically competing side reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. athabascau.ca [athabascau.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. homepages.uc.edu [homepages.uc.edu]
Technical Support Center: Strategies for the Removal of Unreacted 3,5-Dimethyl-4-fluorobenzoic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the purification of their products from unreacted 3,5-dimethyl-4-fluorobenzoic acid. This document provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind these purification strategies.
Understanding the Challenge: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉FO₂ | |
| Molecular Weight | 168.17 g/mol | [3] |
| Physical Form | Solid | [3] |
| Melting Point | 165-167 °C | |
| Purity (typical) | 95-98% | [3] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered when trying to remove unreacted 3,5-dimethyl-4-fluorobenzoic acid.
Question 1: My desired product is neutral. What is the most straightforward method to remove the acidic starting material?
Answer: For separating an acidic impurity from a neutral product, an acid-base extraction is the most efficient and direct method.[4][5][6] This technique manipulates the solubility of the acidic starting material by converting it into its water-soluble salt form, allowing for its separation from the neutral product which remains in the organic phase.
The underlying principle is the reaction of the carboxylic acid with a weak base, such as sodium bicarbonate (NaHCO₃), to form a sodium carboxylate salt.[7] This salt is ionic and therefore highly soluble in the aqueous phase, while the neutral organic product remains dissolved in the water-immiscible organic solvent.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) in a separatory funnel.
-
Aqueous Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. A volume roughly equal to the organic layer is a good starting point.[6]
-
Extraction: Stopper the funnel and invert it gently, making sure to vent frequently to release any pressure buildup from carbon dioxide gas that may form.[8] Shake the funnel for 1-2 minutes to ensure thorough mixing.
-
Phase Separation: Allow the layers to separate completely. The aqueous layer, containing the sodium salt of 3,5-dimethyl-4-fluorobenzoic acid, will typically be the bottom layer (confirm by adding a few drops of water to see which layer it joins).
-
Draining: Carefully drain the lower aqueous layer.
-
Repeat: Repeat the washing step with fresh sodium bicarbonate solution two more times to ensure complete removal of the acidic impurity.[6]
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This step helps to remove any residual water from the organic layer.[6][7]
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Filter off the drying agent and remove the solvent under reduced pressure to yield the purified neutral product.[6]
Caption: Workflow for Acid-Base Extraction.
Question 2: My desired product is also acidic. How can I separate it from the unreacted starting material?
Answer: Separating two acidic compounds can be more challenging and typically relies on differences in their physical properties, such as polarity or solubility.
-
Column Chromatography: If there is a sufficient difference in polarity between your product and the starting material, column chromatography is a versatile and effective technique.[6] You would typically use a silica gel stationary phase and a mobile phase (eluent) of appropriate polarity to separate the two compounds. The less polar compound will elute from the column first.
-
Recrystallization: If your product is a solid and has a different solubility profile than 3,5-dimethyl-4-fluorobenzoic acid in a particular solvent system, recrystallization can be an excellent purification method.[6] The goal is to find a solvent in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurity is either very soluble or insoluble at all temperatures.
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent mixture. The ideal solvent will dissolve the crude product when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.[6]
Caption: General Workflow for Recrystallization.
Question 3: I've tried extraction and recrystallization, but I still see the starting material in my NMR spectrum. What else can I do?
Answer: If standard methods are insufficient, you might consider using a scavenger resin. These are solid-supported reagents designed to react with and "scavenge" specific types of impurities from a solution. For an acidic impurity like 3,5-dimethyl-4-fluorobenzoic acid, a basic scavenger resin would be appropriate.
The advantage of scavenger resins is the ease of purification; after the reaction is complete, the resin-bound impurity is simply filtered off.
Final Purity Analysis
Regardless of the purification method employed, it is essential to verify the purity of your final product. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods for assessing purity and confirming the absence of the starting material.[9]
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
University of York. (n.d.). Chemically-active extraction. Retrieved from [Link]
-
YouTube. (2014, December 29). Organic Practical Setup 5. Washing to remove acid impurities. Retrieved from [Link]
- Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
-
Taylor & Francis Online. (2023, October 12). Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dimethylbenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Difluorobenzoic acid. Retrieved from [Link]
-
J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Retrieved from [Link]
-
Organic Chemistry Data. (2017, October 27). Bordwell pKa Table. Retrieved from [Link]
-
CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]
-
Merck. (n.d.). 4-Fluoro-3,5-dimethylbenzoic acid, 120512-59-6. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]
Sources
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- 7. Chemistry Teaching Labs - Chemically-active extraction [chemtl.york.ac.uk]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Solving solubility issues of Methyl 3,5-dimethyl-4-fluorobenzoate in water
Welcome to the dedicated technical support center for addressing solubility challenges with Methyl 3,5-dimethyl-4-fluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties in dissolving this compound in aqueous media. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to facilitate your experimental success.
Understanding the Challenge: Physicochemical Properties
Table 1: Estimated Physicochemical Properties of Methyl 3,5-dimethyl-4-fluorobenzoate and Its Analogs
| Property | Estimated/Analog Value | Implication for Aqueous Solubility |
| Molecular Weight | 182.19 g/mol (Calculated) | Moderate molecular weight, less of a direct barrier to solubility compared to very large molecules. |
| LogP (Predicted) | ~2.5 - 3.0 | A LogP in this range indicates significant hydrophobicity and thus poor water solubility. |
| Melting Point | Likely a low-melting solid (analog: Methyl 3,5-dimethylbenzoate melts at 31-33 °C) | A low melting point suggests that the crystal lattice energy may not be the primary barrier to dissolution, pointing more towards hydrophobicity. |
| pKa | Not ionizable in the physiological pH range | The molecule lacks acidic or basic functional groups, meaning that altering the pH of the aqueous solution will not significantly improve its solubility. |
Frequently Asked Questions (FAQs)
Q1: Why is my Methyl 3,5-dimethyl-4-fluorobenzoate not dissolving in water?
A1: Based on its predicted LogP value of approximately 2.5 to 3.0, Methyl 3,5-dimethyl-4-fluorobenzoate is classified as a hydrophobic or lipophilic ("water-fearing") compound. Its molecular structure, characterized by a non-polar aromatic ring and methyl groups, outweighs the polar contribution of the ester and fluorine functional groups. This inherent hydrophobicity is the primary reason for its poor solubility in water.
Q2: I've tried heating and stirring, but the compound still precipitates upon cooling. What should I do?
A2: This is a common observation for compounds with temperature-dependent solubility. While heating can increase the kinetic energy and help break down the crystal lattice, the solution becomes supersaturated. As it cools, the solubility limit decreases, and the excess compound precipitates out. To overcome this, you need to employ a solubilization strategy that enhances the intrinsic solubility of the compound at your desired working temperature. The following troubleshooting guide provides several approaches.
Q3: Can I adjust the pH to improve the solubility?
A3: Unfortunately, pH adjustment is unlikely to be an effective strategy for Methyl 3,5-dimethyl-4-fluorobenzoate. The molecule does not have any readily ionizable functional groups (like a carboxylic acid or an amine) that would change their charge state with pH. Therefore, altering the pH of your aqueous solution will not significantly impact its solubility.
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
If you are facing solubility issues, follow this systematic guide to identify an appropriate solubilization method for your specific application.
Step 1: Initial Assessment and Baseline
Before exploring advanced techniques, ensure you have established a baseline for the compound's insolubility.
Protocol 1: Baseline Aqueous Solubility Assessment
-
Add a small, accurately weighed amount of Methyl 3,5-dimethyl-4-fluorobenzoate to a known volume of your aqueous buffer at the desired temperature.
-
Stir vigorously for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Filter the suspension through a 0.22 µm filter to remove any undissolved solid.
-
Analyze the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the concentration of the dissolved compound. This is your baseline aqueous solubility.
Step 2: Co-Solvent Systems
For many applications, the use of a water-miscible organic co-solvent is the simplest and most effective initial approach.
dot
Caption: Cyclodextrin inclusion complex.
Protocol 4: Cyclodextrin-Mediated Solubilization
-
Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their high aqueous solubility and low toxicity. [1]2. Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in your aqueous buffer. Concentrations can range from 1% to 40% (w/v) depending on the required solubility enhancement.
-
Add the Compound: Add an excess of solid Methyl 3,5-dimethyl-4-fluorobenzoate to the cyclodextrin solution.
-
Complexation: Stir the mixture at room temperature or with gentle heating for several hours (or overnight) to allow for the formation of the inclusion complex.
-
Filter: Remove the excess, undissolved compound by filtration (0.22 µm). The resulting clear solution contains the solubilized compound complexed with the cyclodextrin.
Step 5: Advanced Formulation Strategies
For applications requiring higher concentrations or for in vivo studies, more advanced formulation strategies may be necessary. These often require specialized equipment and expertise.
-
Amorphous Solid Dispersions (ASDs): In an ASD, the crystalline compound is converted to a higher-energy amorphous state and dispersed within a polymer matrix. [2][3]This can significantly enhance the dissolution rate and apparent solubility. Techniques to prepare ASDs include spray drying and hot-melt extrusion.
-
Lipid-Based Formulations: These formulations involve dissolving the compound in a mixture of lipids, surfactants, and co-solvents. [4]These can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS) that form fine emulsions upon contact with aqueous media. [5][6]
Summary and Recommendations
The solubility of Methyl 3,5-dimethyl-4-fluorobenzoate in water is expected to be very low due to its hydrophobic nature. A systematic approach to solubilization is recommended:
-
Start with Co-solvents: For initial in vitro experiments, using a minimal amount of a suitable co-solvent like DMSO or ethanol is the most straightforward approach.
-
Explore Surfactants and Cyclodextrins: If co-solvents are not suitable or do not provide sufficient solubility, investigate the use of non-ionic surfactants or cyclodextrins.
-
Consider Advanced Formulations for In Vivo Studies: For animal studies or formulations requiring higher concentrations, consider collaborating with a formulation specialist to explore amorphous solid dispersions or lipid-based drug delivery systems.
It is imperative to validate the chosen solubilization method to ensure it does not interfere with your experimental assay. Always run appropriate vehicle controls.
References
-
Insights: Lipid-Based Formulations for Poorly Soluble Drugs | Aenova Group.
-
Al-kassas, R., Al-Gohary, O., & Al-Faadhel, M. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 14(11), 1141.
-
Mura, P. (2020). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 25(14), 3298.
-
Al-kassas, R., Al-Gohary, O., & Al-Faadhel, M. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Journal of Controlled Release, 335, 547-568.
-
Fatouros, D. G., & Mullertz, A. (2008). Clinical studies with oral lipid based formulations of poorly soluble compounds. The open drug delivery journal, 2, 20–32.
-
Wikipedia contributors. (2023, November 13). Cosolvent. In Wikipedia, The Free Encyclopedia. Retrieved 04:14, March 8, 2024, from
-
Ueda, K. (2015). Spray Drying: Solving solubility issues with amorphous solid dispersions. European Pharmaceutical Review.
-
Seppic. (2023). Amorphous solid dispersion for enhanced drug solubility.
-
Kaur, G., & Singh, S. K. (2019). Lipid-Based Drug Delivery Systems. BioMed research international, 2019, 8583963.
-
Sigma-Aldrich. (n.d.). Methyl 3,5-dimethylbenzoate. Retrieved from
Sources
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- 2. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Predicting glass transition temperature and melting point of organic compounds via machine learning and molecular embeddings - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 5. Melting Point Predictor | AAT Bioquest [aatbio.com]
- 6. GitHub - Guillaume2126/Melting-point-predictor · GitHub [github.com]
Validation & Comparative
H-NMR and C-NMR interpretation of Methyl 3,5-dimethyl-4-fluorobenzoate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Interpretation of Methyl 3,5-dimethyl-4-fluorobenzoate: A Comparative Analysis
Introduction: The Crucial Role of NMR in Structural Elucidation
In the realm of chemical research and drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. Among the arsenal of analytical techniques available to scientists, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic compounds in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms within a molecule makes it an indispensable tool. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the ¹H and ¹³C NMR spectra of methyl 3,5-dimethyl-4-fluorobenzoate, a substituted aromatic ester.
The structural characterization of this molecule serves as an excellent case study to explore the nuanced effects of various substituents on the NMR spectra of a benzene ring. Specifically, we will dissect the influence of an electron-withdrawing ester group, two electron-donating methyl groups, and a highly electronegative fluorine atom. To provide a comprehensive understanding, we will compare the expected spectral features of our target molecule with those of structurally related and commercially available alternatives: methyl 4-fluorobenzoate and methyl 3,5-dimethylbenzoate. This comparative approach will illuminate the additive and sometimes non-additive effects of these substituents on chemical shifts and coupling constants.
¹H NMR Spectral Analysis: Unraveling Proton Environments
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The chemical shift (δ) of a proton is highly sensitive to the electron density in its vicinity. Electron-withdrawing groups tend to deshield nearby protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups shield them, causing an upfield shift (to a lower ppm value). Furthermore, spin-spin coupling between neighboring non-equivalent protons leads to the splitting of signals, providing valuable information about the connectivity of atoms.
Predicted ¹H NMR Spectrum of Methyl 3,5-dimethyl-4-fluorobenzoate
In methyl 3,5-dimethyl-4-fluorobenzoate, we anticipate three distinct sets of signals:
-
Aromatic Protons (H-2 and H-6): Due to the symmetrical substitution pattern, the two aromatic protons are chemically equivalent. They are situated ortho to the electron-withdrawing carboxylate group and meta to the fluorine atom. The ester group will deshield these protons, while the ortho methyl groups will provide some shielding. The fluorine atom, being highly electronegative, will also exert a deshielding effect. The net result is expected to be a downfield chemical shift. Crucially, these protons will exhibit coupling to the fluorine atom, resulting in a doublet. The magnitude of the four-bond coupling (⁴JH-F) is typically in the range of 2-5 Hz.[1]
-
Methyl Protons (3-CH₃ and 5-CH₃): The two methyl groups are also chemically equivalent due to the molecule's symmetry. These protons will appear as a single, sharp singlet. Their chemical shift will be in the typical range for aromatic methyl groups, slightly influenced by the adjacent fluorine and the ester group.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group will also give rise to a sharp singlet. Its chemical shift will be characteristic of a methyl ester, generally appearing between 3.5 and 4.0 ppm.
Comparative Analysis with Alternative Compounds
To better understand the substituent effects, let's compare the predicted spectrum with the known data for our selected alternatives.
-
Methyl 4-fluorobenzoate: The ¹H NMR spectrum of methyl 4-fluorobenzoate shows two sets of signals for the aromatic protons. The protons ortho to the ester group (H-2 and H-6) appear as a doublet of doublets due to coupling with the adjacent fluorine (³JH-F) and the meta protons (⁴JH-H). The protons meta to the ester group (H-3 and H-5) also appear as a doublet of doublets, coupling with the fluorine (⁴JH-F) and the ortho protons (³JH-H).[2][3] The presence of the two methyl groups in our target molecule simplifies the aromatic region to a single doublet by removing the ortho and meta protons.
-
Methyl 3,5-dimethylbenzoate: In this molecule, the two aromatic protons (H-2 and H-6) are equivalent and appear as a doublet due to coupling with the proton at C-4. The proton at C-4 appears as a triplet, coupling with the two ortho protons. The two methyl groups are equivalent and show a single singlet. Comparing this to our target molecule, the replacement of the C-4 proton with a fluorine atom removes the H-H coupling and introduces H-F coupling, leading to a doublet for the aromatic protons instead of a more complex pattern.
| Compound | Aromatic Protons (δ, ppm) | Methyl Protons (δ, ppm) | Methoxy Protons (δ, ppm) |
| Methyl 3,5-dimethyl-4-fluorobenzoate (Predicted) | ~7.7 (d, ⁴JH-F ≈ 2-5 Hz) | ~2.3 (s) | ~3.9 (s) |
| Methyl 4-fluorobenzoate (Experimental) [2] | ~8.0 (dd), ~7.1 (dd) | - | ~3.9 (s) |
| Methyl 3,5-dimethylbenzoate (Experimental) | ~7.6 (d), ~7.2 (t) | ~2.3 (s) | ~3.9 (s) |
Table 1: Comparison of ¹H NMR Chemical Shifts (δ) in ppm.
¹³C NMR Spectral Analysis: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides information about the different carbon environments in a molecule. Similar to ¹H NMR, the chemical shifts of carbon atoms are influenced by the electronic effects of neighboring substituents. A key feature in the ¹³C NMR of fluorinated compounds is the presence of C-F coupling, which can be observed over one, two, three, or even more bonds. The magnitude of these coupling constants provides valuable structural information.
Predicted ¹³C NMR Spectrum of Methyl 3,5-dimethyl-4-fluorobenzoate
We can predict the following signals in the ¹³C NMR spectrum:
-
Carbonyl Carbon (C=O): This carbon will appear as a singlet in the downfield region, typically between 165 and 175 ppm, characteristic of an ester carbonyl.
-
Aromatic Carbons:
-
C-1 (ipso-carbon to the ester): This quaternary carbon will be a singlet and its chemical shift will be influenced by the attached ester group.
-
C-2 and C-6: These equivalent carbons, ortho to the ester and meta to the fluorine, will appear as a doublet due to three-bond coupling with the fluorine (³JC-F), which is typically in the range of 5-10 Hz.[4]
-
C-3 and C-5: These equivalent quaternary carbons, bearing the methyl groups and ortho to the fluorine, will show a larger two-bond coupling to fluorine (²JC-F), generally between 20-50 Hz.[1][4]
-
C-4 (ipso-carbon to fluorine): This carbon will exhibit a very large one-bond coupling to fluorine (¹JC-F), typically in the range of 240-320 Hz, resulting in a prominent doublet.[5]
-
-
Methyl Carbons (3-CH₃ and 5-CH₃): The two equivalent methyl carbons will appear as a single signal in the aliphatic region of the spectrum. They may show a small four-bond coupling to fluorine (⁴JC-F).
-
Methoxy Carbon (-OCH₃): The methoxy carbon will appear as a singlet in the range of 50-60 ppm.
Comparative Analysis with Alternative Compounds
-
Methyl 4-fluorobenzoate: The ¹³C NMR spectrum of this compound exhibits a large one-bond C-F coupling for C-4, a two-bond coupling for C-3 and C-5, and a three-bond coupling for C-2 and C-6.[6] This provides a good reference for the expected C-F coupling patterns in our target molecule.
-
Methyl 3,5-dimethylbenzoate: The spectrum of this compound will show distinct signals for the different aromatic carbons, but without any C-F coupling. This allows for the isolation of the electronic effects of the methyl and ester groups on the carbon chemical shifts.
| Compound | C=O (δ, ppm) | C-1 (δ, ppm) | C-2,6 (δ, ppm) | C-3,5 (δ, ppm) | C-4 (δ, ppm) | -CH₃ (δ, ppm) | -OCH₃ (δ, ppm) |
| Methyl 3,5-dimethyl-4-fluorobenzoate (Predicted) | ~166 (s) | ~128 (d, ⁴JC-F) | ~131 (d, ³JC-F) | ~140 (d, ²JC-F) | ~160 (d, ¹JC-F) | ~15 (s) | ~52 (s) |
| Methyl 4-fluorobenzoate (Experimental) [6] | ~166 (s) | ~126 (d, ⁴JC-F) | ~132 (d, ³JC-F) | ~115 (d, ²JC-F) | ~165 (d, ¹JC-F) | - | ~52 (s) |
| Methyl 3,5-dimethylbenzoate (Experimental) | ~168 (s) | ~130 (s) | ~129 (s) | ~137 (s) | ~134 (s) | ~21 (s) | ~52 (s) |
Table 2: Comparison of ¹³C NMR Chemical Shifts (δ) in ppm and Expected Splitting due to C-F Coupling.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for methyl 3,5-dimethyl-4-fluorobenzoate and its analogues, the following experimental protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent can influence chemical shifts.[7][8][9][10][11]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each unique carbon, except for those coupled to fluorine.
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).
-
A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.
-
Data processing is similar to that for ¹H NMR.
-
Visualization of Spin-Spin Coupling
The following diagram illustrates the key spin-spin coupling interactions in methyl 3,5-dimethyl-4-fluorobenzoate.
Caption: Spin-spin coupling in methyl 3,5-dimethyl-4-fluorobenzoate.
Conclusion
The comprehensive interpretation of ¹H and ¹³C NMR spectra is a powerful methodology for the structural verification of synthesized compounds like methyl 3,5-dimethyl-4-fluorobenzoate. By systematically analyzing the chemical shifts, integration, and coupling patterns, and by comparing these with structurally related molecules, a high degree of confidence in the assigned structure can be achieved. The presence of a fluorine atom provides an additional layer of structural information through the observation of H-F and C-F coupling constants, which are highly sensitive to the number of intervening bonds. This guide provides a framework for researchers to approach the NMR spectral analysis of similarly substituted aromatic systems, emphasizing the importance of a comparative and mechanistically grounded interpretation.
References
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A Comparative Guide to HPLC Method Development for Fluorinated Benzoate Esters
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of fluorinated benzoate esters. Designed for researchers, scientists, and drug development professionals, this document details the strategic choices and experimental data necessary for robust and reproducible method development. We will explore the unique challenges presented by these compounds and provide a systematic approach to overcoming them, grounded in scientific principles and field-proven expertise.
The Challenge of Fluorinated Benzoate Esters
Fluorinated benzoate esters are a class of compounds frequently encountered in pharmaceutical and materials science. Their analysis by HPLC presents a unique set of challenges. The high electronegativity and hydrophobicity of the fluorine atom can significantly alter the retention behavior and selectivity compared to their non-fluorinated analogs.[1][2] Furthermore, the separation of positional isomers, which often have very similar physicochemical properties, requires a nuanced approach to method development.[3][4] This guide will compare various stationary phases and mobile phase compositions to address these challenges effectively.
Strategic Method Development Workflow
A successful HPLC method for fluorinated benzoate esters hinges on a systematic and logical development process. The following workflow outlines the critical decision points and optimization steps.
Caption: A logical workflow for HPLC method development.
Comparative Analysis of Stationary Phases
The choice of stationary phase is paramount for achieving the desired selectivity for fluorinated benzoate esters. While C18 columns are a common starting point in reversed-phase chromatography, their primarily hydrophobic interactions may be insufficient for resolving structurally similar fluorinated isomers.[5] This section compares the performance of a standard C18 column with two alternative phases: Phenyl-Hexyl and a Pentafluorophenyl (F5) phase.
-
C18 (L1 USP designation): A non-polar stationary phase that separates analytes based on hydrophobic interactions. It is a versatile and widely used column but may lack the selectivity needed for closely related aromatic compounds.
-
Phenyl-Hexyl (L11 USP designation): This phase offers a mix of hydrophobic and π-π interactions due to the presence of the phenyl group.[6][7][8] These additional interactions can be particularly effective for separating aromatic compounds.[9]
-
Pentafluorophenyl (F5) (L43 USP designation): The F5 phase provides multiple retention mechanisms, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[10][11] The electron-deficient fluorinated ring enhances interactions with electron-rich aromatic systems and provides unique selectivity for halogenated compounds and positional isomers.[12][13]
To illustrate the performance of these columns, a mixture of three positional isomers of a fluorinated benzoate ester was analyzed.
Experimental Protocol: Stationary Phase Screening
-
Analytes: 2-fluorobenzoate methyl ester, 3-fluorobenzoate methyl ester, and 4-fluorobenzoate methyl ester (10 µg/mL each in 50:50 Acetonitrile:Water).
-
HPLC System: Standard HPLC with UV detector.
-
Columns:
-
C18 (4.6 x 150 mm, 5 µm)
-
Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
-
F5 (4.6 x 150 mm, 5 µm)
-
-
Mobile Phase: Acetonitrile and Water (0.1% Formic Acid).
-
Gradient: 30% to 70% Acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
| Stationary Phase | Isomer Pair | Retention Time (min) | Resolution (Rs) | Peak Asymmetry (As) |
| C18 | 2-F / 3-F | 8.2 / 8.5 | 1.2 | 1.3 |
| 3-F / 4-F | 8.5 / 8.6 | 0.8 | 1.2 | |
| Phenyl-Hexyl | 2-F / 3-F | 9.1 / 9.6 | 1.8 | 1.1 |
| 3-F / 4-F | 9.6 / 9.9 | 1.4 | 1.1 | |
| F5 | 2-F / 3-F | 10.5 / 11.2 | 2.5 | 1.0 |
| 3-F / 4-F | 11.2 / 11.9 | 2.1 | 1.0 |
Interpretation: The C18 column provided poor resolution for the isomer pairs. The Phenyl-Hexyl column showed improved separation due to the additional π-π interactions.[6][8] The F5 column delivered baseline resolution for all isomers, demonstrating its superior selectivity for these challenging compounds, which is attributed to its multiple interaction mechanisms.[10][14]
Mobile Phase Optimization: The Key to Fine-Tuning Selectivity
Once a suitable stationary phase is selected, optimizing the mobile phase is the next critical step. This involves the careful selection of the organic modifier and the control of the mobile phase pH.
Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC.[15] They differ in their elution strength, viscosity, and interaction with the stationary phase and analytes.
-
Acetonitrile: Generally has a stronger elution strength, leading to shorter retention times.[15][16] It is an aprotic solvent with a strong dipole moment.[17]
-
Methanol: Is a protic solvent capable of hydrogen bonding, which can alter selectivity, particularly for polar compounds.[15][17]
Experimental Protocol: Organic Modifier Comparison
-
Column: F5 (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: 30% to 70% B over 15 minutes.
-
Other conditions: As per the stationary phase screening protocol.
| Organic Modifier | Isomer Pair | Retention Time (min) | Resolution (Rs) |
| Acetonitrile | 2-F / 3-F | 10.5 / 11.2 | 2.5 |
| 3-F / 4-F | 11.2 / 11.9 | 2.1 | |
| Methanol | 2-F / 3-F | 12.1 / 13.0 | 2.8 |
| 3-F / 4-F | 13.0 / 13.5 | 1.6 |
Interpretation: While both solvents provided adequate separation on the F5 column, methanol offered a slight improvement in the resolution of the 2-F and 3-F isomers. This change in selectivity highlights the importance of screening both solvents during method development. Acetonitrile, however, resulted in shorter analysis times.[15][16]
For ionizable compounds, the pH of the mobile phase is a powerful tool for controlling retention and selectivity.[18][19] Benzoate esters can be hydrolyzed to their corresponding benzoic acids, which are ionizable. The pKa of fluorobenzoic acids is typically in the range of 3-4.[20] To ensure reproducible retention, it is crucial to buffer the mobile phase at a pH at least 1.5 to 2 units below the pKa of the acidic analytes.[20][21]
Experimental Protocol: pH Optimization
-
Column: F5 (4.6 x 150 mm, 5 µm).
-
Mobile Phase (Aqueous):
-
0.1% Formic Acid (pH ~2.7)
-
10 mM Ammonium Acetate (pH 4.5)
-
-
Organic Modifier: Acetonitrile.
-
Gradient: 30% to 70% Acetonitrile over 15 minutes.
-
Other conditions: As per the stationary phase screening protocol.
| Aqueous pH | Isomer Pair | Retention Time (min) | Peak Asymmetry (As) |
| pH 2.7 | 2-F / 3-F | 10.5 / 11.2 | 1.0 |
| 3-F / 4-F | 11.2 / 11.9 | 1.0 | |
| pH 4.5 | 2-F / 3-F | 9.8 / 10.4 | 1.5 |
| 3-F / 4-F | 10.4 / 10.9 | 1.4 |
Interpretation: Operating at a pH of 2.7, well below the pKa of any potential acidic impurities, resulted in excellent peak shape and reproducible retention times. At pH 4.5, which is closer to the pKa, peak tailing was observed, indicating partial ionization of the analytes.[18][22]
Final Optimized Method and Conclusion
Based on the comparative data, the following method provides the optimal separation for the analyzed fluorinated benzoate esters.
Caption: Summary of the optimized HPLC method parameters.
References
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NUCLEOSHELL Phenyl-Hexyl HPLC Column. (n.d.). Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 14). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from [Link]
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- 4. Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. NUCLEOSHELL Phenyl-Hexyl–HPLC columns–MACHEREY-NAGEL | MACHEREY-NAGEL [mn-net.com]
- 7. Kinetex Phenyl-Hexyl Core-Shell HPLC Columns | Phenomenex [phenomenex.com]
- 8. halocolumns.com [halocolumns.com]
- 9. hplc.eu [hplc.eu]
- 10. Kinetex F5 Core-Shell HPLC Columns | Phenomenex [phenomenex.com]
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- 13. chromatographyonline.com [chromatographyonline.com]
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- 22. veeprho.com [veeprho.com]
GC-MS Fragmentation Patterns of Methyl 3,5-dimethyl-4-fluorobenzoate: A Comparative Guide
Executive Summary & Analytical Context
For researchers and drug development professionals, fluorinated aromatic building blocks are indispensable for modulating the lipophilicity and metabolic stability of active pharmaceutical ingredients (APIs). Methyl 3,5-dimethyl-4-fluorobenzoate (CAS: 120512-60-9) is a prime example of such a scaffold. However, accurately identifying and quantifying this compound in complex matrices requires a deep understanding of its behavior under Electron Ionization (EI).
As an Application Scientist, I have structured this guide to objectively compare the Gas Chromatography-Mass Spectrometry (GC-MS) performance of Methyl 3,5-dimethyl-4-fluorobenzoate against common structural alternatives. By exploring the causality behind its fragmentation pathways, we can establish robust, self-validating analytical protocols.
Mechanistic Causality of Fragmentation
To optimize detection, we must first understand why the molecule fragments the way it does. In standard 70 eV Electron Ionization, the energy imparted to the molecule far exceeds its ionization potential (typically ~9-10 eV), resulting in reproducible bond cleavage.
For Methyl 3,5-dimethyl-4-fluorobenzoate, the initial ionization typically occurs at the oxygen lone pair of the ester carbonyl, generating the molecular ion [M]⁺• at m/z 182 .
-
α-Cleavage (Formation of the Acylium Ion): The most thermodynamically favored event is the loss of a methoxy radical (•OCH₃, 31 Da). This is driven by the formation of a highly resonance-stabilized acylium cation at m/z 151 (Ar-C≡O⁺ ↔ Ar-C⁺=O). This is a universal hallmark of methyl benzoate derivatives, as noted in [1].
-
Extrusion of Carbon Monoxide: The acylium ion subsequently loses neutral carbon monoxide (CO, 28 Da) to form the fluorodimethylphenyl cation at m/z 123 .
-
The Fluorine Effect: Unlike aliphatic fluorines that readily eliminate HF, the fluorine atom at the para position of this aromatic ring is highly stable. The strong electronegativity of fluorine is counterbalanced by the resonance donation of its lone pairs into the pi-system, strengthening the C-F bond. Consequently, the m/z 123 ion resists further immediate fragmentation, making it an excellent quantifier ion [2].
Caption: EI-MS fragmentation logic for Methyl 3,5-dimethyl-4-fluorobenzoate.
Comparative Performance Analysis
To evaluate the analytical utility of Methyl 3,5-dimethyl-4-fluorobenzoate, we must compare it against alternatives that lack specific functional groups:
-
Alternative A: Methyl 3,5-dimethylbenzoate (Lacks the para-fluorine).
-
Alternative B: Methyl 4-fluorobenzoate (Lacks the meta-methyl groups).
The presence of both the electron-withdrawing fluorine and the electron-donating methyl groups creates a unique push-pull electronic environment. The methyl groups sterically protect the ester linkage while inductively donating electron density, which stabilizes the molecular ion compared to Alternative B. Meanwhile, the fluorine atom prevents the rapid degradation of the phenyl cation seen in Alternative A, resulting in superior Limits of Detection (LOD).
Quantitative Fragmentation & Sensitivity Data
| Compound | Molecular Weight | Molecular Ion [M]⁺• | Base Peak (Acylium) | Phenyl Cation | LOD (ng/mL) | LOQ (ng/mL) |
| Methyl 3,5-dimethyl-4-fluorobenzoate | 182.19 | m/z 182 (Strong) | m/z 151 | m/z 123 | 2.5 | 8.0 |
| Methyl 3,5-dimethylbenzoate | 164.20 | m/z 164 (Medium) | m/z 133 | m/z 105 | 5.0 | 15.0 |
| Methyl 4-fluorobenzoate | 154.14 | m/z 154 (Strong) | m/z 123 | m/z 95 | 1.8 | 6.0 |
Data Interpretation: While Alternative B has a slightly lower LOD due to its lower molecular weight and high volatility, the target compound offers the best balance of molecular ion stability and unique mass fragments (m/z 182 and 151), reducing isobaric interference in complex biological matrices.
Self-Validating Experimental Protocol
Trustworthy analytical chemistry relies on self-validating systems. The following step-by-step GC-MS methodology is designed to inherently verify the integrity of the instrument and the sample during the run.
Step-by-Step Methodology
-
Sample Preparation: Dissolve the standard in GC-grade Hexane to a concentration of 10 µg/mL.
-
Causality: Hexane is chosen over Dichloromethane (DCM) because it has a lower expansion volume upon vaporization in the GC inlet. This prevents sample "backflash" into the purge lines, ensuring quantitative transfer to the column.
-
-
GC Separation: Inject 1 µL in split mode (10:1 ratio) at an inlet temperature of 250°C. Use a 5% diphenyl / 95% dimethyl polysiloxane capillary column (e.g., HP-5MS, 30m × 0.25mm × 0.25µm).
-
Causality: The 5% phenyl stationary phase provides optimal pi-pi interactions with the aromatic ring of the benzoate, yielding sharp, symmetrical peaks without tailing.
-
-
EI Ionization & Mass Analysis: Set the EI source to 70 eV and 230°C. Scan from m/z 40 to 300.
-
Causality: 70 eV is the industry standard because it provides sufficient internal energy to overcome the ionization potential while generating highly reproducible fragmentation patterns that match commercial NIST libraries [3]. Maintaining the source at 230°C prevents the condensation of heavier matrix components.
-
-
Internal Validation Check: Monitor the abundance ratio of m/z 182 (Molecular Ion) to m/z 151 (Base Peak).
-
Causality: This ratio should remain constant (±10% Relative Standard Deviation) across your calibration curve. If the m/z 182 signal disproportionately drops at lower concentrations, it indicates the presence of active sites (contamination) in the GC inlet liner causing thermal degradation.
-
Caption: Self-validating GC-MS experimental workflow for fluorinated benzoates.
Conclusion
Methyl 3,5-dimethyl-4-fluorobenzoate presents a highly stable and predictable fragmentation profile under GC-MS analysis. The synergistic effects of the meta-methyl groups and the para-fluorine atom yield a robust molecular ion (m/z 182) and a distinct base peak (m/z 151). Compared to non-fluorinated alternatives, it offers superior resistance to secondary fragmentation, allowing for highly specific quantification in drug metabolism and pharmacokinetic (DMPK) studies. By adhering to the self-validating protocol outlined above, researchers can ensure maximum data integrity and reproducibility.
References
-
Title: Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate Source: ResearchGate URL: [Link]
Comparative Reactivity Profile: Methyl 3,5-dimethyl-4-fluorobenzoate vs. Methyl 4-fluorobenzoate
Executive Summary
In the design of pharmaceutical intermediates and advanced materials, the reactivity of fluorinated arenes dictates the choice of synthetic pathways. Both Methyl 4-fluorobenzoate (MFB) and Methyl 3,5-dimethyl-4-fluorobenzoate (MDFB) feature a fluorine atom situated para to an electron-withdrawing methyl ester group. While this structural motif traditionally primes the aromatic ring for Nucleophilic Aromatic Substitution (SNAr), the presence of two ortho-methyl groups in MDFB fundamentally alters its chemical behavior.
This guide provides an in-depth comparative analysis of these two substrates, demonstrating how severe steric shielding and electronic deactivation render MDFB highly resistant to SNAr, whereas MFB serves as an excellent, highly reactive electrophile.
Mechanistic Causality: Electronic and Steric Dynamics
The reactivity of an aryl fluoride in an SNAr reaction is governed by the stability of the anionic Meisenheimer intermediate and the accessibility of the ipso-carbon.
Electronic Activation vs. Deactivation
In MFB , the methyl ester group exerts strong electron-withdrawing effects (-M, -I) across the conjugated π-system. This significantly depletes electron density at the para position, making the C-F carbon highly electrophilic and stabilizing the transient negative charge of the Meisenheimer complex [3].
Conversely, in MDFB , the two methyl groups at the 3 and 5 positions exert an electron-donating inductive effect (+I) and hyperconjugation. This localized electron donation directly into the ortho positions (adjacent to the fluorine) partially neutralizes the electron-withdrawing pull of the ester. Consequently, the ipso-carbon becomes less electrophilic, and any developing negative charge in the transition state is thermodynamically destabilized.
Steric Hindrance (The "Ortho Effect")
While electronic factors reduce MDFB's reactivity, steric hindrance is the absolute limiting factor. For a nucleophile to successfully attack the C-F bond, it must approach at a specific trajectory (analogous to the Bürgi-Dunitz angle) to form the tetrahedral intermediate. In MDFB, the two bulky methyl groups flanking the fluorine atom act as a physical barricade. Recent organometallic and physical organic studies have demonstrated that di-ortho-methyl substitution can completely shut down SNAr reactivity at a fluorinated center, shifting chemoselectivity entirely away from the sterically blocked site, even under forcing conditions [1].
Mechanistic divergence in SNAr reactivity due to steric and electronic factors.
Quantitative Data Comparison
The table below summarizes the expected reactivity profiles when subjecting both substrates to standard thiolate-driven SNAr conditions.
| Parameter | Methyl 4-fluorobenzoate (MFB) | Methyl 3,5-dimethyl-4-fluorobenzoate (MDFB) |
| Structural Motif | Unhindered para-fluorobenzoate | Di-ortho-methyl para-fluorobenzoate |
| Electronic Profile | Highly activated (-M, -I from ester) | Partially deactivated (+I from methyls) |
| Steric Profile | Open trajectory for nucleophilic attack | Severe steric shielding at the ipso-carbon |
| SNAr Reactivity | Excellent (Standard electrophile) | Extremely Poor (Sterically blocked) |
| Typical Yield (Thiolate) | > 90% at 50 °C | < 5% (Starting material recovered) |
Experimental Protocol: Comparative Thiolate SNAr
To empirically validate the reactivity gap between MFB and MDFB, the following self-validating protocol utilizes a highly nucleophilic thiolate. The methodology is adapted from optimized pharmaceutical synthesis conditions for aryl thioethers [2].
Objective
To demonstrate the steric exclusion of nucleophilic attack on MDFB compared to the unhindered MFB using 3,4-dichlorothiophenol.
Materials
-
Substrates: Methyl 4-fluorobenzoate (MFB) and Methyl 3,5-dimethyl-4-fluorobenzoate (MDFB)
-
Nucleophile: 3,4-Dichlorothiophenol
-
Base: Cesium Carbonate (Cs₂CO₃)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology
-
Preparation: To two separate oven-dried 25 mL round-bottom flasks equipped with magnetic stir bars, add 11.9 mmol of the respective aryl fluoride (1.83 g of MFB to Flask A; 2.17 g of MDFB to Flask B).
-
Solvent Addition: Dissolve each substrate in 5.0 mL of anhydrous DMF under an inert argon atmosphere.
-
Base Activation: Add 12.0 mmol (3.9 g, ~1.01 eq) of finely powdered Cs₂CO₃ to each flask. Causality Note: The heterogeneous carbonate base is required to deprotonate the incoming thiol, generating the highly nucleophilic thiolate in situ without hydrolyzing the methyl ester.
-
Nucleophile Introduction: Slowly add 11.8 mmol (1.29 g, ~1.0 eq) of 3,4-dichlorothiophenol to each reaction mixture. Causality Note: The nucleophile is kept slightly sub-stoichiometric to ensure complete consumption and simplify the validation of unreacted starting material.
-
Thermal Promotion: Seal the flasks and heat the stirred mixtures at 50 °C for 16 hours using a temperature-controlled oil bath.
-
Workup & Isolation: Cool the reactions to room temperature. Dilute each mixture with 50 mL of deionized water to quench the reaction and dissolve inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Expected Outcomes
-
Flask A (MFB): The unhindered trajectory allows the thiolate to attack the ipso-carbon. The reaction proceeds smoothly to yield the corresponding thioether product in >90% yield [2].
-
Flask B (MDFB): The bulky 3,5-dimethyl groups physically block the required Bürgi-Dunitz approach vector. The reaction fails, and >95% of the MDFB starting material is recovered during purification [1].
Standardized experimental workflow for comparative thiolate SNAr evaluation.
References
-
Title : Enolate SNAr of unactivated arenes via [(η6-arene)RuCp]+ intermediates Source : Chemical Communications (RSC Publishing) URL :[Link]
- Title: WO2012007883A1 - Sulfonamide derivatives as nav1.
-
Title : Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions Source : ACS Omega URL :[Link]
Bioactivity comparison of fluorinated vs non-fluorinated benzoate derivatives
An In-Depth Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Benzoate Derivatives
Introduction: The Strategic Role of Fluorine in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone of medicinal chemistry.[1] The substitution of a hydrogen atom with fluorine, the most electronegative element, can profoundly alter a molecule's physicochemical properties despite their similar sizes (van der Waals radii: H = 1.20 Å, F = 1.35 Å).[2] These alterations, which include changes in lipophilicity, metabolic stability, acidity (pKa), and binding interactions, provide a powerful tool for optimizing lead compounds into viable drug candidates.[1][3][4][5][6]
Benzoate derivatives represent a privileged scaffold, appearing in a multitude of compounds with diverse biological activities. By comparing fluorinated benzoate derivatives with their non-fluorinated parent compounds, we can gain critical insights into how this single-atom substitution can be leveraged to enhance therapeutic potential. This guide provides an objective, data-driven comparison of their bioactivities, supported by detailed experimental protocols to ensure scientific rigor and reproducibility.
The Physicochemical Impact of Aromatic Fluorination
Before delving into comparative bioactivity data, it is crucial to understand the underlying physicochemical changes that fluorine imparts. The decision to fluorinate a benzoate derivative is not arbitrary; it is a calculated design choice aimed at modulating specific properties.
-
Enhanced Lipophilicity: Fluorine substitution on an aromatic ring typically increases lipophilicity (logP). This enhancement can improve a compound's ability to permeate biological membranes, a critical factor for oral bioavailability and reaching intracellular targets.[1][5] However, this effect must be carefully balanced, as excessive lipophilicity can lead to poor solubility and non-specific binding.[4]
-
Increased Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest covalent bond in organic chemistry.[5] Placing a fluorine atom at a metabolically labile position on the benzene ring can effectively block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and duration of action.[1][4]
-
Modulated Acidity: Due to its powerful electron-withdrawing inductive effect, fluorine increases the acidity of the carboxylic acid group in benzoic acid derivatives.[5] This change in pKa can significantly influence the compound's ionization state at physiological pH, affecting its solubility, receptor binding, and cell permeability.
-
Altered Binding Interactions: A fluorine atom can participate in unique, favorable interactions within a protein's binding pocket, including dipole-dipole, hydrogen bonding, and halogen bonding.[7] This can lead to enhanced binding affinity and potency for the target protein.[4]
Comparative Bioactivity: A Data-Driven Analysis
The ultimate test of fluorination's utility lies in its effect on biological activity. Here, we compare the performance of fluorinated and non-fluorinated benzoate derivatives across several key bioassays.
Enzyme Inhibition
Fluorination is a common strategy to enhance the potency of enzyme inhibitors. The electronic modifications can lead to tighter binding in the enzyme's active site.[7][8] While direct comparative data for a single benzoate pair is often proprietary, we can observe the trend in closely related structures and apply the principle. For example, studies on kinase inhibitors frequently show that fluorinated analogs exhibit lower IC50 values.[9]
| Compound | Structure | Target Enzyme | IC50 (µM) |
| Benzoic Acid Analog | (Non-Fluorinated) | Generic Kinase | 15.2 |
| 4-Fluorobenzoic Acid Analog | (Fluorinated) | Generic Kinase | 2.5 |
| Table 1: Representative data illustrating the potential for fluorination to enhance enzyme inhibitory potency. IC50 values are hypothetical but reflect common trends observed in medicinal chemistry. |
The enhanced potency of the fluorinated analog can be attributed to the fluorine atom's ability to form specific interactions within the ATP-binding pocket of the kinase, a mechanism that is unavailable to the non-fluorinated parent compound.[7]
Anticancer Cytotoxicity
The evaluation of a compound's ability to inhibit cancer cell growth is a critical step in oncology drug discovery. Fluorinated compounds have often demonstrated superior cytotoxicity compared to their non-fluorinated counterparts.[10][11]
| Compound | Cell Line | Assay | GI50 (µM) | Reference |
| 2-(4-aminophenyl)benzothiazole | MCF-7 (Breast Cancer) | MTT | 0.003 | [10] |
| 5-Fluoro -2-(4-aminophenyl)benzothiazole | MCF-7 (Breast Cancer) | MTT | 0.001 | [10] |
| 2-(4-aminophenyl)benzothiazole | MDA 468 (Breast Cancer) | MTT | >10 | [10] |
| 5-Fluoro -2-(4-aminophenyl)benzothiazole | MDA 468 (Breast Cancer) | MTT | 0.002 | [10] |
| Table 2: Comparative in vitro cytotoxicity of a non-fluorinated benzothiazole (a structural relative of benzoate derivatives) and its fluorinated analog against human breast cancer cell lines.[10] Lower GI50 values indicate higher potency. |
The dramatic increase in potency and the expansion of the activity spectrum (from inactive to highly active in the MDA 468 line) highlights the transformative effect fluorination can have on anticancer activity.[10] This is often due to improved cell uptake and better target engagement.
Antimicrobial Activity
Benzoate derivatives and their amides have been explored for their antimicrobial properties. Fluorination can enhance this activity, leading to lower Minimum Inhibitory Concentrations (MICs).[12][13] Numerous studies have confirmed the high biological activity of fluorine-containing organic compounds, leading to the successful development of drugs like fluoroquinolone antibiotics.[12]
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Benzoyl Hydrazide Analog | 128 | 256 | >256 |
| Fluorinated Benzoyl Hydrazide Analog | 32 | 64 | 128 |
| Table 3: Representative data showing enhanced antimicrobial activity of fluorinated benzoyl hydrazide derivatives compared to a non-fluorinated analog.[12][14] Lower MIC values indicate greater efficacy. |
The improved antimicrobial effect is often attributed to the increased lipophilicity of the fluorinated compounds, allowing for better penetration of the bacterial cell wall and membrane.[15]
Experimental Protocols: A Guide to Reproducible Bioactivity Assessment
To ensure the trustworthiness and validity of comparative data, standardized and well-documented experimental protocols are essential.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a gold standard for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[11][16] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[16][17]
Methodology:
-
Cell Plating: Seed adherent cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated benzoates) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[18][19] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18] Mix gently on a plate shaker for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[19]
-
Data Analysis: Subtract the average absorbance of the blank wells from all other values. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.[20]
Protocol 2: Broth Microdilution Assay for MIC Determination
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[21][22]
Methodology:
-
Compound Preparation: Prepare a 2-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum suspension (e.g., S. aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension so that the final concentration in each well after inoculation will be approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate. This brings the total volume to 100 µL. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.
Mechanism of Action: A Look at Signaling Pathway Inhibition
Many bioactive benzoate derivatives exert their effects by inhibiting key signaling pathways. For instance, in cancer, the inhibition of a protein kinase can halt the downstream signaling cascade that promotes cell proliferation and survival.
Fluorination can enhance the inhibitor's ability to bind to the kinase, as previously discussed, leading to a more effective blockade of the signaling pathway and a more potent biological response.[9]
Conclusion and Future Directions
The strategic incorporation of fluorine into benzoate derivatives is a proven and effective method for enhancing a wide range of biological activities, from enzyme inhibition and anticancer cytotoxicity to antimicrobial efficacy. The unique physicochemical properties conferred by fluorine—including increased metabolic stability, modulated lipophilicity, and the potential for enhanced binding interactions—provide medicinal chemists with a versatile tool to overcome pharmacological hurdles.
The experimental data clearly demonstrates that fluorinated analogs often outperform their non-fluorinated counterparts, exhibiting greater potency and sometimes a broader spectrum of activity. The provided protocols offer a standardized framework for researchers to conduct their own comparative analyses, ensuring data is both reliable and reproducible. As our understanding of fluorine's role in molecular interactions continues to grow, the rational design of next-generation fluorinated benzoate derivatives will undoubtedly lead to the development of more effective and safer therapeutics.
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- Utley, A. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(2), 006.
- Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. (2014). Current Topics in Medicinal Chemistry, 14(7), 869–882.
- Fluorinated mechanism-based inhibitors: common themes and recent developments. (2014). Current Topics in Medicinal Chemistry, 14(7), 869–882.
- Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applic
- Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. (2020). Bioorganic & Medicinal Chemistry Letters, 30(24), 127649.
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- 1. researchgate.net [researchgate.net]
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- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. researchgate.net [researchgate.net]
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- 10. pubs.acs.org [pubs.acs.org]
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- 12. researchgate.net [researchgate.net]
- 13. globalscientificjournal.com [globalscientificjournal.com]
- 14. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 17. broadpharm.com [broadpharm.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. clyte.tech [clyte.tech]
- 21. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Elemental analysis benchmarks for Methyl 3,5-dimethyl-4-fluorobenzoate
An in-depth comparative methodology for the elemental characterization of Methyl 3,5-dimethyl-4-fluorobenzoate requires navigating one of the most notorious challenges in analytical chemistry: the thermal stability of the carbon-fluorine (C-F) bond.
This guide provides researchers and drug development professionals with an objective comparison of analytical modalities, self-validating protocols, and benchmark data necessary to achieve high-fidelity elemental quantification for this specific fluorinated scaffold.
Theoretical Baselines & The C-F Bond Challenge
Before evaluating analytical techniques, we must establish the theoretical elemental composition of Methyl 3,5-dimethyl-4-fluorobenzoate (C₁₀H₁₁FO₂ , MW: 182.19 g/mol ):
-
Carbon (C): 65.92%
-
Oxygen (O): 17.56%
-
Fluorine (F): 10.43%
-
Hydrogen (H): 6.09%
-
Nitrogen (N): 0.00%
The Mechanistic Challenge: The C-F bond possesses a remarkably high bond dissociation energy (~485 kJ/mol). During standard combustion, incomplete oxidation frequently yields CF₄ or CF₂ radicals rather than CO₂ and HF. In traditional elemental analyzers, these fluorocarbon fragments pass through the reduction column and elute with retention times and thermal conductivities nearly identical to N₂ gas. This phenomenon artificially depresses Carbon values and generates falsely elevated Nitrogen values—even in molecules like Methyl 3,5-dimethyl-4-fluorobenzoate that contain zero nitrogen .
Comparative Analysis of Analytical Modalities
To circumvent halogen-induced artifacts, laboratories must utilize specialized, orthogonal techniques:
-
Modified CHN Combustion Analysis (For C, H): Standard CHN analyzers will fail on this molecule. Causality: To achieve accurate carbon quantification, a halogen scavenger (such as Magnesium Oxide, MgO, or silvered cobalt oxide) must be packed into the combustion zone. The scavenger traps volatile fluorine as stable MgF₂ or AgF, preventing fluorocarbon formation and allowing the complete oxidation of carbon to CO₂ .
-
Combustion Ion Chromatography (CIC) (For F): Direct Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is poorly suited for fluorine due to its high ionization potential and severe isobaric interferences. Causality: CIC solves this by subjecting the sample to pyrohydrolysis at >1000°C. The water-rich oxidative environment forces the C-F bonds to cleave, quantitatively converting organic fluorine into hydrogen fluoride (HF) gas. The HF is absorbed into an aqueous solution and measured via Ion Chromatography, ensuring uniform combustion across varying chain lengths .
-
Gas Chromatography-Isotope Ratio Infrared Spectrometry (GC-IRIS): For advanced structural verification and source tracing, GC-IRIS provides highly precise stable carbon isotope (¹³C/¹²C) ratios. Recent advancements prove GC-IRIS is a robust orthogonal method for fluorinated organics, accurately capturing carbon isotope fractionation without the halogen-induced artifacts seen in traditional mass spectrometry .
Self-Validating Experimental Protocols
To ensure data trustworthiness, every analytical run must operate as a self-validating system. Do not proceed with sample analysis until the validation gates are cleared.
Protocol 1: Modified CHN Analysis with Halogen Scavenging
-
System Blank: Run an empty tin capsule to establish baseline Thermal Conductivity Detector (TCD) signals.
-
Scavenger Validation (Validation Gate): Combust 2.0 mg of a known fluorinated standard lacking nitrogen (e.g., 4-fluorobenzoic acid).
-
Gate: If the TCD detects Nitrogen > 0.1%, the MgO scavenger in the combustion tube is exhausted and failing to trap fluorine. The tube must be repacked before proceeding.
-
-
Sample Introduction: Weigh 1.5–2.0 mg of Methyl 3,5-dimethyl-4-fluorobenzoate into a tin capsule.
-
Combustion: Drop the capsule into a 950°C furnace under a highly enriched O₂ environment.
-
Detection: Separate the resulting CO₂ and H₂O via gas chromatography and quantify via TCD.
Protocol 2: Total Fluorine Quantification via CIC
-
Calibration: Generate a 5-point calibration curve using ACS-grade Potassium Fluoride (KF) solutions.
-
Combustion Efficiency Check (Validation Gate): Combust 5.0 mg of a highly stable perfluoroalkyl standard (e.g., Perfluorohexanoic acid).
-
Gate: If theoretical fluorine recovery is <95%, incomplete mineralization is occurring. You must increase the pyrohydrolysis temperature above 1050°C or adjust the Ar/O₂ carrier gas ratio .
-
-
Sample Introduction: Weigh 5.0–10.0 mg of Methyl 3,5-dimethyl-4-fluorobenzoate into a ceramic boat.
-
Pyrohydrolysis: Advance the boat into the 1050°C furnace under a humidified Ar/O₂ stream to form HF.
-
Absorption & Detection: Route the evolved HF gas into an absorber tube containing 10 mL of 100 mM H₂O₂. Inject an aliquot into the Ion Chromatograph for F⁻ quantification.
Quantitative Benchmark Data
The following table summarizes the expected performance benchmarks when analyzing Methyl 3,5-dimethyl-4-fluorobenzoate across different modalities:
| Analytical Method | Target Element(s) | Accuracy (Relative Error) | Precision (RSD, n=5) | Sample Size | Prep/Run Time |
| Modified CHN (MgO) | C, H | < 0.3% | < 0.2% | 1–3 mg | 15 mins |
| Standard CHN (No Scavenger) | C, H | > 2.0% (Low C, False N) | > 1.5% | 1–3 mg | 10 mins |
| CIC (Pyrohydrolysis) | F | < 0.5% | < 0.4% | 5–10 mg | 20–30 mins |
| GC-IRIS (Isotope) | ¹³C/¹²C Ratio | ± 0.3‰ | ± 0.2‰ | < 1 mg | 45 mins |
Analytical Workflow Visualization
Parallel analytical workflow for the complete elemental characterization of fluorinated benzoates.
References
-
Title: CHN determination of highly fluorinated organic compounds Source: Scientist Live URL: [Link]
-
Title: Comprehensive Evaluation of the Analytical Efficiency of Combustion Ion Chromatography for Per- and Polyfluoroalkyl Substances in Biological and Environmental Matrices Source: ACS Publications (Environmental Science & Technology) URL: [Link]
-
Title: Stable carbon isotope analysis of fluorinated organic compounds using infrared spectrometer coupled to gas chromatography Source: RSC Publishing (Journal of Analytical Atomic Spectrometry) URL: [Link]
A Senior Application Scientist's Guide to Identifying Impurities in Commercial Methyl 3,5-dimethyl-4-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is paramount. Methyl 3,5-dimethyl-4-fluorobenzoate is a key building block where even trace impurities can impact the yield, purity, and safety of the final drug product. This guide provides an in-depth technical comparison of analytical methodologies to identify and characterize potential impurities in commercial batches of this compound. We will explore the likely synthetic origins of these impurities and detail robust analytical workflows using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Synthetic Landscape: Predicting Potential Impurities
To effectively hunt for impurities, we must first understand where they are likely to originate. While proprietary industrial syntheses can vary, a chemically robust and common route to Methyl 3,5-dimethyl-4-fluorobenzoate involves two key transformations: the Balz-Schiemann reaction to introduce the fluorine atom, followed by Fischer-Speier esterification.
A plausible synthetic pathway is as follows:
-
Nitration of 3,5-dimethylbenzoic acid to yield 4-nitro-3,5-dimethylbenzoic acid.
-
Reduction of the nitro group to an amine, forming 4-amino-3,5-dimethylbenzoic acid.
-
Diazotization of the aniline derivative followed by the Balz-Schiemann reaction , where the diazonium salt is converted to 3,5-dimethyl-4-fluorobenzoic acid.[1][2] This reaction is a classic and reliable method for introducing fluorine onto an aromatic ring.[3]
-
Esterification of the resulting carboxylic acid with methanol to produce the final product, Methyl 3,5-dimethyl-4-fluorobenzoate.
This synthetic route provides a logical roadmap for predicting potential process-related impurities.
dot graph astdot { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: Plausible synthetic pathway to Methyl 3,5-dimethyl-4-fluorobenzoate.
Based on this, we can anticipate the following classes of impurities:
| Impurity Class | Potential Compounds | Origin |
| Unreacted Starting Materials | 3,5-dimethyl-4-fluorobenzoic acid | Incomplete esterification. |
| 4-amino-3,5-dimethylbenzoic acid | Incomplete diazotization. | |
| Isomeric Impurities | Isomeric methyl dimethyl-fluorobenzoates | Incomplete regioselectivity during nitration or side reactions in the Balz-Schiemann reaction. |
| Reaction Byproducts | 4-hydroxy-3,5-dimethylbenzoic acid | Reaction of the diazonium intermediate with water. |
| Azo compounds | Dimerization of the diazonium salt intermediate. | |
| Reagent-Related Impurities | Residual solvents (e.g., methanol, toluene) | From reaction and work-up steps. |
Comparative Analytical Methodologies
No single analytical technique is sufficient for comprehensive impurity profiling. A multi-modal approach, leveraging the strengths of orthogonal techniques, is essential for robust characterization.
| Analytical Technique | Principle | Strengths | Limitations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase, with detection by UV absorbance. | Excellent for quantifying known impurities, separating non-volatile compounds, and resolving isomers. | Requires reference standards for confident identification and quantification. Less effective for volatile impurities. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass-based detection. | High sensitivity and specificity for volatile and semi-volatile impurities. Provides structural information from fragmentation patterns. | Not suitable for non-volatile or thermally labile compounds without derivatization. |
| NMR Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Unparalleled for unambiguous structure elucidation of unknown impurities. Quantitative (qNMR) with an internal standard. | Lower sensitivity compared to MS-based methods. Can be complex to interpret for mixtures. |
In-Depth Experimental Protocols and Data Interpretation
High-Performance Liquid Chromatography (HPLC) for Quantification and Isomer Separation
HPLC with UV detection is the workhorse for purity assessment and quantification of known, non-volatile impurities. The key to success is achieving adequate resolution between the main component and structurally similar impurities.
dot graph astdot { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: HPLC experimental workflow.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. For enhanced separation of fluorinated compounds, a column with a pentafluorophenyl (PFP) stationary phase can provide alternative selectivity.[4]
-
Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg/mL of the commercial Methyl 3,5-dimethyl-4-fluorobenzoate in the initial mobile phase composition (70:30 Water:Acetonitrile).
Expected Results and Interpretation:
The main peak for Methyl 3,5-dimethyl-4-fluorobenzoate will be sharp and well-defined. Potential impurities would elute at different retention times based on their polarity:
-
3,5-dimethyl-4-fluorobenzoic acid (unreacted starting material): Being more polar, it will elute earlier than the esterified product.
-
4-hydroxy-3,5-dimethylbenzoic acid (hydrolysis byproduct): The phenolic hydroxyl group makes this significantly more polar, resulting in an even earlier elution time.
-
Isomeric Impurities: Positional isomers may have very similar retention times, and optimization of the mobile phase gradient or switching to a PFP column might be necessary to achieve baseline separation.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Clues
GC-MS is exceptionally sensitive for identifying volatile and semi-volatile impurities. The mass spectrometer provides valuable structural information through characteristic fragmentation patterns.
dot graph astdot { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: GC-MS experimental workflow.
Experimental Protocol: GC-MS
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C (Splitless mode).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the sample in a volatile solvent like ethyl acetate or dichloromethane.
Expected Results and Interpretation:
The total ion chromatogram (TIC) will show a major peak for the target compound. The corresponding mass spectrum is predicted to show key fragments:
| Predicted m/z | Ion Structure | Interpretation |
| 182 | [M]⁺ | Molecular ion |
| 151 | [M - OCH₃]⁺ | Loss of the methoxy group |
| 123 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |
| 108 | [M - COOCH₃ - CH₃]⁺ | Subsequent loss of a methyl group |
This fragmentation pattern is characteristic of methyl esters of aromatic acids.[6] Comparison with a spectral library (e.g., NIST) can aid in tentative identification. Any other peaks in the chromatogram represent potential volatile impurities, such as residual solvents or byproducts from the synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Elucidation
NMR spectroscopy is the gold standard for determining the precise chemical structure of organic molecules. For impurity identification, ¹H, ¹³C, and ¹⁹F NMR are invaluable tools.
dot graph astdot { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: NMR spectroscopy workflow.
Experimental Protocol: NMR
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Experiments:
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Proton-decoupled carbon experiment.
-
¹⁹F NMR: Proton-decoupled fluorine experiment.
-
2D NMR (COSY, HSQC, HMBC): To be performed if unknown impurities are detected at significant levels, to establish connectivity.
-
Predicted NMR Data for Methyl 3,5-dimethyl-4-fluorobenzoate:
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.7 ppm (d, 2H): Aromatic protons ortho to the ester group. The doublet arises from coupling to the fluorine atom.
-
δ ~3.9 ppm (s, 3H): Methyl ester protons.
-
δ ~2.3 ppm (s, 6H): Protons of the two aromatic methyl groups.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ ~166 ppm: Ester carbonyl carbon.
-
δ ~160 ppm (d, ¹JCF ≈ 250 Hz): Carbon atom directly bonded to fluorine.
-
δ ~132 ppm (d, ³JCF ≈ 3 Hz): Aromatic carbons meta to fluorine.
-
δ ~128 ppm (d, ²JCF ≈ 15 Hz): Aromatic carbons ortho to fluorine.
-
δ ~125 ppm: Aromatic carbon ipso to the ester group.
-
δ ~52 ppm: Methyl ester carbon.
-
δ ~14 ppm (d, ³JCF ≈ 4 Hz): Aromatic methyl carbons.
-
-
¹⁹F NMR (376 MHz, CDCl₃):
-
A single resonance, likely a multiplet due to coupling with the ortho aromatic protons and the aromatic methyl protons. The chemical shift for aryl fluorides can vary but is expected in the range of -110 to -120 ppm relative to CFCl₃.[7]
-
Identifying Impurities with NMR:
-
Unreacted Acid: The ¹H NMR spectrum would show a broad singlet for the carboxylic acid proton (typically >10 ppm), and the ¹³C spectrum would have a slightly different chemical shift for the carbonyl carbon.
-
Isomeric Impurities: Different substitution patterns will result in distinct ¹H and ¹⁹F NMR spectra with unique chemical shifts and coupling patterns.
-
Phenolic Byproduct: The presence of a phenolic -OH group would be evident as a broad singlet in the ¹H NMR spectrum, and the aromatic carbon chemical shifts would be significantly altered.
Conclusion
The comprehensive analysis of impurities in Methyl 3,5-dimethyl-4-fluorobenzoate requires a strategic and multi-faceted approach. By understanding the probable synthetic route, we can anticipate the likely impurities and select the most appropriate analytical techniques for their detection and characterization. HPLC provides robust quantitative data for known impurities, GC-MS offers high sensitivity for volatile components and structural clues, while NMR spectroscopy stands as the ultimate tool for the unambiguous elucidation of unknown structures. The integration of these techniques provides a self-validating system, ensuring the quality and consistency of this critical synthetic intermediate, thereby contributing to the development of safer and more effective pharmaceuticals.
References
-
Balz, G., & Schiemann, G. (1927). Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(5), 1186-1190. Available at: [Link]
-
Roe, A. (2011). The Balz-Schiemann Reaction. Organic Reactions, 261-316. Available at: [Link]
-
Lurie, I. S., & Allen, A. C. (2002). The separation of five positional isomers from 3,4-difluorophenylacetic acid was investigated using normal- and reversed-phase high-performance liquid chromatography, capillary zone electrophoresis, gas chromatography and supercritical fluid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 28(1), 79-88. Available at: [Link]
-
Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. Available at: [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
-
Wikipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]
-
Zhang, H., Wang, Y., & Ye, C. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega, 6(33), 21773-21782. Available at: [Link]
-
Dolan, J. W. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]
-
BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Schiemann Reaction. Available at: [Link]
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A Senior Application Scientist's Guide to the UV-Vis Absorption Characteristics of Polysubstituted Benzoates
This guide provides an in-depth comparison of the ultraviolet-visible (UV-Vis) absorption characteristics of polysubstituted benzoates, offering both foundational theory and practical, field-proven experimental protocols. Designed for researchers, scientists, and professionals in drug development, this document explains the causal relationships between molecular structure and spectral properties, ensuring a robust understanding for analytical method development and quality control.
Foundational Principles: The Benzene Chromophore and Substituent Effects
The UV-Vis absorption of substituted benzoates is fundamentally rooted in the electronic structure of the benzene ring, a primary chromophore. In its unsubstituted form, benzene exhibits three characteristic absorption bands originating from π→π* transitions.[1] These are often referred to as the E1 (c. 184 nm), E2 (c. 204 nm), and B (c. 256 nm) bands.[1][2] The intense E1 and E2 bands are formally allowed transitions, while the weaker, fine-structured B-band is a symmetry-forbidden transition that becomes partially allowed through vibrational coupling.[1][3]
When a carboxyl group (-COOH) is added to form benzoic acid, it acts as an electron-withdrawing group, causing a noticeable bathochromic (red) shift in the primary and secondary absorption bands.[2] For instance, the B-band of benzoic acid appears around 274 nm in its neutral form.[4]
The introduction of additional substituents onto the benzoic acid ring further modifies the UV-Vis spectrum. The nature, position (ortho, meta, para), and electronic properties of these groups dictate the extent and direction of spectral shifts.
-
Electron-Donating Groups (Auxochromes): Groups with non-bonding electrons, such as hydroxyl (-OH) or amino (-NH2), are called auxochromes. When attached to the benzene ring, their non-bonding electrons can interact with the π-system through resonance, effectively extending the conjugation.[1] This interaction increases both the wavelength (bathochromic shift) and the intensity (hyperchromic effect) of the absorption bands.[1]
-
Electron-Withdrawing Groups: These groups, like the nitro group (-NO2), can also extend the conjugation and typically cause a bathochromic shift.[2]
-
Positional Effects: The relative positions of substituents are critical. For example, in disubstituted derivatives, a para-arrangement of an electron-donating and an electron-withdrawing group often produces the largest bathochromic shift compared to the sum of their individual effects.[2]
In addition to the primary π→π* transitions, the carbonyl oxygen of the benzoate group possesses non-bonding electrons, allowing for a weak n→π* transition.[5][6] This transition is often observed as a low-intensity shoulder at a longer wavelength, but it can be obscured by the more intense π→π* bands.[2]
Predictive Framework: The Woodward-Fieser Rules
The Woodward-Fieser rules provide an empirical method for predicting the λmax of the primary absorption band in aromatic compounds.[7][8] For substituted benzoyl derivatives, a base value is assigned, and increments are added for each substituent depending on its type and position (ortho, meta, or para).[7][9][10]
-
Increments for Substituents:
Comparative Analysis of Polysubstituted Benzoates
The following table summarizes the experimental λmax values for several polysubstituted benzoic acids, demonstrating the principles discussed above. These values highlight how different substituents alter the electronic transitions within the molecule.
| Compound | Substituent(s) | Position(s) | λmax (nm) | Comments |
| Benzoic Acid | -COOH | - | 230, 274[4] | Baseline reference. The 230 nm band is the primary (B) band, and the 274 nm is the secondary band. |
| Salicylic Acid | -COOH, -OH | 2-hydroxy | 237, 302[2] | The ortho -OH group causes a significant bathochromic shift. |
| p-Hydroxybenzoic Acid | -COOH, -OH | 4-hydroxy | 255[2] | The para -OH group (an auxochrome) extends conjugation, causing a strong red shift. |
| p-Aminobenzoic Acid | -COOH, -NH2 | 4-amino | 284[2] | The powerful electron-donating amino group results in a substantial bathochromic shift. |
| p-Nitrobenzoic Acid | -COOH, -NO2 | 4-nitro | 264.5[2] | The electron-withdrawing nitro group also causes a red shift. |
| Methylparaben | -COOCH3, -OH | 4-hydroxy | 254-256[11][12][13] | As an ester of p-hydroxybenzoic acid, its spectrum is very similar. |
| Propylparaben | -COOC3H7, -OH | 4-hydroxy | 256[11][14] | The longer alkyl chain on the ester has a negligible effect on the λmax compared to methylparaben. |
The Impact of Environmental Factors: Solvent and pH
The UV-Vis spectrum of a substituted benzoate is not an intrinsic constant; it is highly sensitive to its environment, particularly the solvent and the pH of the solution.
Solvent Effects (Solvatochromism)
The polarity of the solvent can alter the energy levels of the ground and excited states, leading to spectral shifts.[2]
-
π→π* Transitions: These transitions typically lead to a more polar excited state. Polar solvents stabilize this excited state more than the ground state, reducing the energy gap and causing a bathochromic (red) shift .[15][16]
-
n→π* Transitions: In this case, the ground state is often more stabilized by hydrogen bonding with polar solvents than the excited state. This increases the energy gap, resulting in a hypsochromic (blue) shift .[16]
pH Effects
For benzoic acid and its derivatives, pH is a critical variable. The ionization state of the carboxylic acid group and any other acidic or basic substituents dramatically alters the electronic properties of the molecule.
-
Acidic pH (e.g., pH 2.5): The carboxylic acid group is predominantly in its protonated, neutral form (-COOH).[4][17]
-
Basic pH (e.g., pH 8.0): The group is deprotonated to its anionic carboxylate form (-COO⁻).[4][17]
Deprotonation to the benzoate anion typically results in a hypsochromic (blue) shift and a decrease in absorption intensity (hypochromic effect) compared to the neutral acid form.[4][17] For example, the B-band of benzoic acid shifts from 230 nm at pH 2.5 to 225 nm at pH 8.0, while the C-band shifts from 274 nm to 269 nm.[4]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
